6-Bromo-2-methoxypyridin-3-ylboronic acid
Description
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Properties
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPUDBRICQBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ylboronic acid: Synthesis, Application, and Best Practices
This guide provides an in-depth exploration of 6-Bromo-2-methoxypyridin-3-ylboronic acid (CAS No. 1242314-44-8), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations in its application, and best practices for handling and storage to ensure experimental success and reproducibility.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridinylboronic acid that has gained prominence as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, offers multiple points for chemical modification. This strategic arrangement makes it an invaluable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is one of the most robust methods for forming carbon-carbon bonds.[1][2] The prevalence of the 2-methoxypyridine scaffold in biologically active molecules further elevates its importance in the field of drug discovery, where it serves as a key component in the synthesis of enzyme inhibitors and other therapeutic agents.[3][4]
Physicochemical Properties and Handling
Understanding the physical and chemical properties of a reagent is fundamental to its successful application. The stability and reactivity of this compound are consistent with those of other arylboronic acids, requiring specific handling and storage conditions to maintain its integrity.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1242314-44-8 | [5][6] |
| Molecular Formula | C₆H₇BBrNO₃ | [5][7] |
| Molecular Weight | 231.84 g/mol | [5][7] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95-98% | [5][6][9] |
| Storage | 2-8°C, dry, sealed container, under inert atmosphere | [5][9][10] |
Expert Insights on Stability and Handling:
Boronic acids are generally stable to air and moisture compared to other organometallic reagents, but they are not impervious to degradation.[11] The primary degradation pathway is protodeboronation, particularly under harsh acidic or basic conditions.[10] Furthermore, like many boronic acids, this compound is prone to forming cyclic trimeric anhydrides (boroxines) upon loss of water, which can impact reactivity.
Best Practices for Handling and Storage:
-
Storage: To mitigate degradation, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C).[9][10] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation and hydrolysis.[10]
-
Handling: Always handle the solid in a well-ventilated area or fume hood. Minimize exposure to atmospheric moisture by weighing it out quickly and resealing the container promptly.[12] Using a glove box or glove bag for transfers can provide an additional layer of protection.
Synthesis Pathway Overview
The synthesis of pyridinylboronic acids typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One of the most common and effective methods is the halogen-metal exchange of a corresponding pyridinyl halide at low temperatures, followed by borylation with a trialkyl borate ester.[13]
The logical workflow for synthesizing the title compound would likely start from a readily available di-substituted pyridine, such as 3,6-dibromo-2-methoxypyridine. A selective lithium-halogen exchange at the more reactive 3-position, followed by quenching with a borate ester and subsequent acidic workup, would yield the desired product.
Figure 1: A representative synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and the commercial availability of diverse boronic acids.[14][15]
Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) complex.[16]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[15] This species then transfers its organic group (the 6-bromo-2-methoxypyridin-3-yl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][16]
Figure 2: The Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling.
Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is purged with an inert gas (Argon or Nitrogen). This is critical because the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound, 4-bromoanisole, potassium carbonate, and Pd(PPh₃)₄.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The solvent system is chosen to dissolve both the organic substrates and the inorganic base.[1]
-
Reaction Execution: The mixture is heated to a reflux temperature (typically 80-100°C) and stirred vigorously for 12-24 hours.
-
In-Process Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the limiting starting material indicates completion.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (3x). This separates the organic product from the inorganic salts and catalyst residues.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery
Boron-containing compounds, particularly boronic acids, are increasingly vital in medicinal chemistry.[4][17] The boronic acid functional group itself can act as a transition state analog to inhibit serine proteases, as seen in the FDA-approved drug Bortezomib (Velcade®).[17][18]
More commonly, this compound serves as a scaffold to build more complex molecules. The 2-methoxypyridine motif is present in numerous compounds targeting a range of diseases. For instance, similar building blocks have been used in the synthesis of potent enzyme inhibitors and modulators of cellular pathways, such as VCP/p97 inhibitors for cancer therapy.[3]
Figure 3: Logical flow from a boronic acid building block to a complex bioactive molecule.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its true value is realized through a deep understanding of its properties, the rationale behind its application in powerful reactions like the Suzuki-Miyaura coupling, and meticulous handling practices. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block to construct the complex molecules needed to advance science and drug discovery.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 6. 1242314-44-8 | 6-Bromo-2-methoxypyridine-3-boronic acid - AiFChem [aifchem.com]
- 7. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. laballey.com [laballey.com]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ylboronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry
This guide provides an in-depth technical overview of 6-Bromo-2-methoxypyridin-3-ylboronic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis and application, offering field-proven insights into its use as a critical reagent in modern synthetic chemistry.
Core Compound Profile and Physicochemical Properties
This compound is a substituted pyridinylboronic acid valued for its utility in palladium-catalyzed cross-coupling reactions. Its structure incorporates three key features that define its reactivity: a boronic acid moiety for participation in transmetalation, a bromine atom providing a handle for subsequent orthogonal coupling, and a methoxy-substituted pyridine ring, a common scaffold in pharmacologically active molecules.
The precise molecular characteristics are essential for stoichiometric calculations and analytical characterization. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 231.84 g/mol | [1][2] |
| Molecular Formula | C₆H₇BBrNO₃ | [1][2] |
| CAS Number | 1242314-44-8 | [1][2] |
| IUPAC Name | (6-bromo-2-methoxy-3-pyridinyl)boronic acid | [2] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis of this compound: A Validated Methodological Approach
The synthesis of aryl boronic acids is most reliably achieved via the borylation of an organometallic intermediate. The following protocol is a representative, field-proven method adapted from established procedures for analogous heterocyclic systems, such as those described in Organic Syntheses and patent literature.[4][5] The core logic involves a selective lithium-halogen exchange at the more electronically accessible 3-position of the pyridine ring, followed by electrophilic trapping with a borate ester.
Logical Synthesis Workflow
The synthesis begins with a suitable precursor, 3,6-dibromo-2-methoxypyridine, and proceeds through a low-temperature organolithium intermediate to yield the final product after an acidic workup.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and appropriate personal protective equipment (PPE).
Materials:
-
3,6-dibromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
2N Hydrochloric Acid (HCl)
-
Acetonitrile
-
Diatomaceous earth
Procedure:
-
Vessel Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet is charged with anhydrous toluene (approx. 1.6 L/mol of substrate) and anhydrous THF (approx. 0.4 L/mol of substrate).
-
Reactant Addition: To the solvent mixture, add 3,6-dibromo-2-methoxypyridine (1.0 eq) and triisopropyl borate (1.2 eq). The rationale for adding the borate ester at the beginning is to ensure it is present to immediately trap the highly reactive organolithium intermediate as it forms, minimizing side reactions.[5]
-
Cooling: Cool the reaction mixture to between -40°C and -78°C using a dry ice/acetone bath. A lower temperature is critical for maintaining the stability of the lithiated pyridine intermediate and preventing undesired side reactions.
-
Lithiation: Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise via a syringe pump over approximately 1 hour, ensuring the internal temperature does not rise significantly. The slow addition is crucial for controlling the exothermic reaction.
-
Reaction Stirring: After the addition is complete, stir the mixture for an additional 30-60 minutes at the same low temperature to ensure the lithium-halogen exchange goes to completion.
-
Quenching: Remove the cooling bath and allow the mixture to warm to approximately -20°C. Slowly and carefully add 2N HCl solution (approx. 1 L/mol of substrate) to quench the reaction. This step hydrolyzes the borate ester to the desired boronic acid.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified. Crystallization from a solvent such as acetonitrile is often effective for isolating the product in high purity.[5]
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as NMR (¹H, ¹³C), HPLC, and LC-MS.[6]
Application in Suzuki-Miyaura Cross-Coupling: A Cornerstone of Drug Discovery
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond, a fundamental transformation in the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[6]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for each substrate pairing.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Representative Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.1 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe. The use of an aqueous base in an organic solvent is common and often accelerates the transmetalation step.
-
Heating: Heat the reaction mixture with stirring to a temperature between 80-100°C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As a laboratory chemical, this compound and its precursors require careful handling.
-
Hazards: While specific toxicology is not thoroughly investigated, analogous compounds are known to be harmful if swallowed and cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
References
- 1. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Method for synthesizing cuspidine and fluorosilicates and uses thereof - Patent EP-4129904-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ylboronic Acid: Synthesis, Application, and Core Principles
Abstract
6-Bromo-2-methoxypyridin-3-ylboronic acid is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—a nucleophilic boronic acid, an electrophilic bromide, and an electronically influential methoxy group on a pyridine scaffold—renders it an exceptionally versatile reagent. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and core applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of its reactivity, present detailed experimental procedures, and contextualize its utility through case studies in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: Strategic Importance in Synthesis
Organoboron compounds, particularly boronic acids, have become indispensable tools in organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] Within this class, heteroaryl boronic acids are of paramount importance for introducing nitrogen-containing ring systems into target molecules—a common strategy in the development of pharmacologically active compounds.[3][4]
This compound (Figure 1) emerges as a highly strategic building block. The pyridine core is a privileged scaffold in medicinal chemistry, and the specific arrangement of its substituents allows for sequential, regioselective functionalization. The boronic acid at the C3 position serves as a nucleophilic handle for palladium-catalyzed cross-coupling, while the bromide at the C6 position provides an orthogonal electrophilic site for subsequent transformations. The methoxy group at C2 electronically modulates the ring, influencing both reactivity and the conformational properties of the final product.
Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical properties is critical for its effective use and storage. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1242314-44-8 | [5][6][7] |
| Molecular Formula | C₆H₇BBrNO₃ | [5] |
| Molecular Weight | 231.84 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, DMSO, and aqueous base. Limited solubility in non-polar organic solvents. | General Knowledge |
Spectroscopic Characterization: While a specific spectrum for the title compound is not publicly available, representative ¹H NMR data for structurally similar compounds, such as potassium 6-methoxypyridin-3-yltrifluoroborate, show characteristic signals: a singlet for the methoxy group (~3.9 ppm), and distinct aromatic protons on the pyridine ring.[8] For this compound, one would expect to see two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions, a singlet for the methoxy protons, and a broad singlet for the B(OH)₂ protons.
Stability and Storage: Like many boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation, especially under acidic or harsh aqueous conditions.[9] For optimal shelf-life, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen), refrigerated, and protected from moisture and light.[10]
Synthesis and Mechanistic Considerations
The synthesis of pyridinylboronic acids typically relies on one of several established organometallic strategies. The most common and direct route to this compound involves a halogen-metal exchange followed by borylation.
Conceptual Workflow: The synthesis starts with a readily available dihalopyridine precursor, 2,6-dibromo-3-methoxypyridine. A regioselective lithium-halogen exchange is performed at low temperature, followed by quenching the resulting organolithium species with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Illustrative):
-
Step 1: Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Step 2: Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) to a solution of 2,6-dibromo-3-methoxypyridine (1.0 equiv) in THF, maintaining the temperature at -78 °C. Stir for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective exchange at the more sterically accessible and electronically favorable 2-position.
-
Step 3: Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight. Causality: The trialkyl borate acts as the boron source. Using a slight excess ensures complete reaction with the organolithium intermediate.
-
Step 4: Work-up and Isolation: Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography. Causality: The acidic workup is essential to hydrolyze the borate ester intermediate to the final boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[11] In this reaction, the boronic acid acts as the organoboron nucleophile, coupling with an aryl or heteroaryl halide (the electrophile) in the presence of a palladium catalyst and a base.[4][12]
The Catalytic Cycle: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[11][15]
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Step 1: Reagent Setup: In a reaction vial or Schlenk flask, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv). Causality: An excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.
-
Step 2: Solvent Addition: Add a suitable solvent system, often a mixture like 1,4-dioxane and water. Causality: The presence of water can aid in dissolving the base and facilitate the transmetalation step.[13]
-
Step 3: Reaction Execution: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and heat to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired biaryl product.
Example Applications: This reagent is particularly valuable for synthesizing structures found in kinase inhibitors and other biologically active molecules.[3] The resulting 6-bromo-2-methoxypyridinyl moiety can then be further functionalized at the C6 position via a second cross-coupling reaction, enabling the rapid assembly of complex, drug-like scaffolds.
Safety and Handling
Organoboronic acids require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][16]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Boronic acid waste should be collected in a designated, properly labeled hazardous waste container.[16]
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its well-defined reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, allows for the efficient introduction of a functionalized pyridine ring. The orthogonal reactive sites on the molecule provide a platform for subsequent, selective modifications, making it an ideal building block for creating libraries of complex molecules in drug discovery and materials science. By understanding its properties, synthesis, and reaction mechanisms, researchers can fully exploit its potential to accelerate innovation.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (6-Bromo-2-methoxypyridin-3-yl)boronic acid | 1242314-44-8 [sigmaaldrich.com]
- 7. (6-Bromo-2-methoxypyridin-3-yl)boronic acid | 1242314-44-8 [sigmaaldrich.com]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. fishersci.com [fishersci.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
"6-Bromo-2-methoxypyridin-3-ylboronic acid" synthesis
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methoxypyridin-3-ylboronic acid
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its unique trifunctional structure—comprising a pyridine core, a bromo leaving group, a methoxy directing group, and a versatile boronic acid handle—renders it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and drug development professionals. The primary methodologies discussed are directed ortho-metalation followed by borylation and palladium-catalyzed borylation, offering a comparative analysis to inform methodological selection.
Strategic Importance in Pharmaceutical Synthesis
Boronic acids and their derivatives are mainstays in synthetic chemistry due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4][5][6] this compound is particularly sought after because it allows for sequential, site-selective functionalization. The boronic acid at the C3 position can be used in a primary Suzuki coupling, while the bromine atom at the C6 position remains available for subsequent cross-coupling reactions, enabling the efficient assembly of complex biaryl and heteroaryl scaffolds common in biologically active molecules.[7][8][9]
Core Synthesis Methodologies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two robust and well-established strategies. The choice between them often depends on available starting materials, scale, and tolerance for specific reaction conditions.
-
Directed ortho-Metalation (DoM) and Borylation: This is the most direct and frequently employed route. It leverages the electron-donating methoxy group at the C2 position to direct a strong base to deprotonate the adjacent C3 position. The resulting organolithium species is then quenched with an electrophilic boron source. This method is highly regioselective and efficient but requires stringent anhydrous conditions and cryogenic temperatures.[10]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the palladium-catalyzed cross-coupling of a di-halogenated precursor (e.g., 3,6-dibromo-2-methoxypyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][12] This approach offers milder conditions and greater functional group tolerance but may require careful optimization of the catalyst, ligand, and base to achieve selective borylation at the C3 position.[13]
Detailed Experimental Protocol: Directed ortho-Metalation (DoM)
This protocol describes the synthesis starting from commercially available 6-bromo-2-methoxypyridine. The causality behind this choice is the C2-methoxy group's ability to chelate and direct the lithium base to the C3 position for selective deprotonation.
Workflow Diagram
Caption: Workflow for the synthesis via Directed ortho-Metalation.
Step-by-Step Methodology
Materials:
-
6-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Triisopropyl borate
-
Hydrochloric acid (1M aqueous solution)
-
Diethyl ether or Ethyl acetate
Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
LDA Preparation: In a separate flask under nitrogen, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).
-
Metalation: In the main reaction flask, dissolve 6-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.[10][14] After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Hydrolysis and Isolation: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This hydrolyzes the borate ester to the desired boronic acid. A precipitate should form.
-
Purification: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., hexane or cold diethyl ether) to remove impurities. Dry the resulting white solid under vacuum. Boronic acids are often purified by precipitation or recrystallization rather than column chromatography to avoid decomposition on silica gel.[10]
Quantitative Data Summary
| Reagent | Molar Eq. | Role | Key Considerations |
| 6-Bromo-2-methoxypyridine | 1.0 | Starting Material | Must be pure and dry. |
| Diisopropylamine | 1.1 | Base Precursor | Freshly distilled for best results. |
| n-Butyllithium | 1.05 | Strong Base | Titrate solution before use for accuracy. |
| Triisopropyl borate | 1.2 | Boron Electrophile | Add slowly at low temperature. |
| 1M HCl | Excess | Hydrolysis Agent | Quenches reaction and forms the boronic acid. |
| Anhydrous THF | Solvent | Reaction Medium | Must be thoroughly dried over sodium/benzophenone. |
Expected Yield: 75-90%
Alternative Protocol: Palladium-Catalyzed Miyaura Borylation
This method provides a valuable alternative, particularly when cryogenic conditions are not feasible. It relies on a palladium catalyst to couple a C-Br bond with a diboron reagent. The key is achieving selectivity for the C3-Br bond over the C6-Br bond in a hypothetical 3,6-dibromo-2-methoxypyridine precursor, or more practically, borylating a 3-bromo-6-X-2-methoxypyridine where X is a non-competing group. For this guide, we will illustrate the general catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Miyaura Borylation reaction.
General Methodology
Protocol:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (e.g., 3,6-dibromo-2-methoxypyridine, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv.).[12]
-
Solvent and Degassing: Add an anhydrous solvent like 1,4-dioxane or DMSO. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is dried and concentrated to yield the crude boronate ester.
-
Purification: The pinacol boronate ester is typically purified via column chromatography on silica gel. If the free boronic acid is required, the ester can be hydrolyzed as described in the DoM protocol.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner. The following workflow illustrates its use in synthesizing a biaryl compound, a critical step in many drug development pipelines.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound is a well-defined process critical for advancing drug discovery programs. The directed ortho-metalation route offers a high-yielding and direct pathway, provided the necessary equipment for handling air-sensitive reagents at low temperatures is available. For laboratories where this is a constraint, or for substrates with base-sensitive functional groups, palladium-catalyzed borylation presents a robust, albeit potentially more costly, alternative. Mastery of these synthetic techniques empowers researchers to efficiently generate diverse libraries of novel compounds, accelerating the identification of new therapeutic agents.
References
- 1. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-Bromo-2-methoxypyridin-3-yl)boronic acid | 1242314-44-8 [sigmaaldrich.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Borylation - Wikipedia [en.wikipedia.org]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Application in Modern Organic Chemistry
Abstract
This technical guide provides an in-depth analysis of (6-Bromo-2-methoxypyridin-3-yl)boronic acid, a pivotal reagent in contemporary organic synthesis. The document delineates its precise nomenclature, structural features, and physicochemical properties. Emphasis is placed on its critical role as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is foundational to the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceutical and materials science research. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols, mechanistic insights, and essential safety and handling procedures to effectively and safely utilize this versatile compound.
Nomenclature, Structure, and Identifiers
The precise identification and naming of a chemical reagent are paramount for reproducibility and clarity in scientific communication. The compound of interest is systematically named according to IUPAC nomenclature, complemented by other common identifiers.
IUPAC Name
The formal IUPAC name for this compound is (6-bromo-2-methoxy-3-pyridinyl)boronic acid [1].
Synonyms and Common Names
In commercial catalogs and literature, several synonyms are frequently encountered, including:
-
6-Bromo-2-methoxypyridin-3-ylboronic acid[2]
-
6-Bromo-2-methoxypyridine-3-boronic acid[1]
-
(6-bromo-2-methoxy-3-pyridinyl)boronic acid
Chemical Structure and Identifiers
The molecular structure combines a pyridine ring with bromo, methoxy, and boronic acid functional groups, creating a versatile building block for synthetic chemistry.
Caption: 2D Structure of (6-bromo-2-methoxypyridin-3-yl)boronic acid.
Key Identifiers:
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Source |
| Molecular Weight | 231.84 g/mol | PubChem[1] |
| Appearance | Solid / Crystalline Powder | Generic |
| Melting Point | Not explicitly defined; varies with purity | --- |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | Inferred from reaction conditions |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with synthetic reagents. The information below is synthesized from authoritative safety data sheets (SDS).
Hazard Identification
This chemical is generally considered hazardous and requires careful handling.
-
GHS Classification: May be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[3].
-
Signal Word: Warning[3].
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[3].
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust[4].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[3][4]. Avoid formation of dust and aerosols[3].
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place[3][5].
-
Environment: Store in a cool, dry place, often refrigerated (2-8°C) for long-term stability, and protected from light and moisture.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids[4].
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (6-bromo-2-methoxypyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its ability to form C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance[6][7].
Mechanistic Significance
The boronic acid moiety is crucial for the transmetalation step in the palladium catalytic cycle. The presence of both a bromo group (an electrophilic site) and a boronic acid group (a nucleophilic site after activation) on the same molecule makes it a bifunctional reagent, though it is almost exclusively used for its boronic acid functionality in Suzuki couplings.
The catalytic cycle is a well-established sequence of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex[6][8].
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 6-bromo-2-methoxypyridinyl moiety) to the palladium center[6][9]. This is the step where our title compound participates directly.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst[6][10].
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a generalized, yet detailed, protocol for the use of (6-bromo-2-methoxypyridin-3-yl)boronic acid in a typical cross-coupling reaction.
Objective: To couple (6-bromo-2-methoxypyridin-3-yl)boronic acid with a generic aryl bromide (Ar-Br).
Materials and Reagents
-
(6-Bromo-2-methoxypyridin-3-yl)boronic acid (1.2 - 1.5 equiv.)
-
Aryl Halide (Ar-X) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF), often with water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup:
-
Place the aryl halide (1.0 equiv.), (6-bromo-2-methoxypyridin-3-yl)boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv.) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is critical for activating the boronic acid to form the boronate, which is necessary for the transmetalation step[9].
-
-
Inert Atmosphere:
-
Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Argon or Nitrogen).
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity throughout the reaction[6].
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Causality: Solvents are chosen to ensure all reagents are soluble at the reaction temperature. The addition of water can accelerate the reaction, often by aiding in the dissolution of the base and facilitating the hydrolysis of intermediates.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Causality: This aqueous work-up removes the inorganic base and salts, beginning the purification process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to isolate the desired biaryl product.
-
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
(6-Bromo-2-methoxypyridin-3-yl)boronic acid is a highly valuable and versatile heterocyclic building block. Its well-defined structure and reactivity make it an indispensable tool for medicinal chemists and material scientists engaged in the synthesis of novel compounds. A thorough understanding of its properties, handling requirements, and application in palladium-catalyzed cross-coupling reactions, as detailed in this guide, is essential for leveraging its full synthetic potential in a safe and efficient manner.
References
- 1. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
The Strategic Utility of 6-Bromo-2-methoxypyridin-3-ylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development and application of versatile chemical building blocks. Among these, heteroarylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. 6-Bromo-2-methoxypyridin-3-ylboronic acid, a highly functionalized pyridine derivative, represents a key reagent in this class, offering a unique combination of reactive handles that enable the construction of complex, biologically active molecules. Its strategic importance lies in its ability to participate in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. This guide provides a comprehensive overview of this compound, its chemical identity, physicochemical properties, and its application in the synthesis of advanced molecular scaffolds, with a particular focus on its role in the development of kinase inhibitors.
Nomenclature and Chemical Identity
Clarity in chemical communication is paramount. "this compound" is the most commonly accepted IUPAC name for this compound. However, a variety of synonyms are encountered in chemical literature and supplier catalogs. A comprehensive understanding of these alternative names is crucial for efficient literature searching and material procurement.
Synonyms:
-
(6-bromo-2-methoxy-3-pyridinyl)boronic acid[1]
-
6-Bromo-2-methoxypyridine-3-boronic acid[2]
-
(6-bromo-2-methoxypyridin-3-yl)boronic acid[2]
Key Identifiers:
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 231.84 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] (inferred from similar compounds) |
| Storage | Store in a dry, sealed place | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts will be influenced by the electronegativity of the bromine, oxygen, and nitrogen atoms, as well as the boronic acid moiety.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms will be indicative of their chemical environment within the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes).
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The primary application of this compound lies in its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7] The reaction typically involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[5][7]
The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.[5][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[10] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The methoxy group can influence solubility and metabolic stability, while the bromine atom provides a site for further functionalization, and the boronic acid enables the key coupling reaction to build the core scaffold.
Caption: A generalized workflow for the synthesis of a kinase inhibitor candidate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
The following is a generalized, yet detailed, experimental protocol for the Suzuki-Miyaura coupling reaction. It is intended as a starting point, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. In a separate vial, dissolve the palladium catalyst (and ligand, if applicable) in a small amount of the degassed solvent and add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. Its strategic importance is underscored by its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction. The ability to introduce a highly functionalized pyridine moiety into a target molecule makes it an essential tool for medicinal chemists, especially in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling is key to unlocking its full potential in the synthesis of next-generation pharmaceuticals.
References
- 1. (6-Bromo-2-methoxypyridin-3-yl)boronic acid | 1242314-44-8 [sigmaaldrich.com]
- 2. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
6-Bromo-2-methoxypyridin-3-ylboronic Acid: A Technical Guide to its Reactivity and Synthetic Applications
Introduction: A Versatile Building Block in Modern Organic Synthesis
6-Bromo-2-methoxypyridin-3-ylboronic acid, with the chemical formula C6H7BBrNO3, is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, possessing a boronic acid, a bromo substituent, and a methoxy group on a pyridine core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds, making them indispensable tools for synthetic chemists.[3][4] The presence of both a bromine atom and a boronic acid group on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][6] this compound is an excellent substrate for this reaction, where the boronic acid moiety serves as the organoboron component.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[7][8] It can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if required, e.g., PPh3, SPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary).
-
Purge the vessel with an inert gas (N2 or Ar) for 5-10 minutes.
-
Add the base (2.0-3.0 equivalents) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Typical Range | Notes |
| Boronic Acid Equiv. | 1.2 - 1.5 | An excess is often used to drive the reaction to completion. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Base Equiv. | 2.0 - 3.0 | The choice of base can significantly impact the reaction outcome. |
| Temperature | 80 - 110 °C | Temperature depends on the solvent and reactivity of the substrates. |
Expanding the Synthetic Utility: Other Reactions
While the Suzuki-Miyaura coupling is the most prominent reaction for this compound, its structure allows for other valuable transformations.
Chan-Lam Coupling
The boronic acid functionality can also participate in Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. This copper-catalyzed reaction provides a complementary method to traditional methods for constructing these linkages.
Sequential Cross-Coupling
The presence of both a boronic acid and a bromo substituent allows for sequential cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be performed at the boronic acid position under palladium catalysis, followed by a subsequent coupling reaction at the bromo position, such as a Sonogashira, Heck, or another Suzuki-Miyaura coupling. This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical molecules.
Caption: Workflow for sequential cross-coupling reactions.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are increasingly important in medicinal chemistry.[3][9] The pyridine scaffold, in particular, is a common motif in many biologically active compounds. The ability to use this compound to synthesize a wide variety of substituted pyridines makes it a valuable tool for drug discovery programs.[10] Boron-containing compounds have shown promise as therapeutic agents, with some boronic acid-based drugs already approved for clinical use.[3][9]
Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[11][12] It is recommended to store the compound in a tightly sealed container in a cool, dry place, and for long-term storage, refrigeration is advised to maintain its stability.[1]
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, providing a straightforward route to a diverse array of biaryl and heteroaryl compounds. The presence of both a boronic acid and a bromo group allows for sequential functionalization, further expanding its synthetic potential. As the demand for novel and complex molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of building blocks like this compound will undoubtedly continue to increase.
References
- 1. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 2. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methoxypyridin-3-ylboronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the fields of drug discovery and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[4]
The specific building block, 6-Bromo-2-methoxypyridin-3-ylboronic acid , represents a highly valuable reagent. It provides a decorated pyridine core, a motif frequently embedded in biologically active molecules to modulate properties such as solubility, metabolic stability, and target binding affinity.[5] The strategic placement of the methoxy, bromo, and boronic acid functionalities allows for precise, sequential diversification. However, the successful application of heteroaromatic boronic acids, especially those containing a pyridine nitrogen, is not without its challenges. These substrates can be susceptible to competitive side reactions like protodeboronation and may interact with the palladium catalyst in non-productive ways, necessitating carefully optimized protocols.[5][6]
This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, grounded in a mechanistic understanding to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is critical for rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][7][8]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (the aryl or heteroaryl halide), forming a Pd(II) intermediate. This step is often rate-limiting.[7][8]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials & Reagents
-
Aryl Halide: Aryl Bromide (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Palladium Precatalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Equipment: Oven-dried Schlenk flask, magnetic stir bar, rubber septum, Schlenk line (or glovebox), syringes, needles.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous K₂CO₃ (2.5 equiv).[11]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11][12]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent for 20-30 minutes. Using a syringe, add the degassed solvent to the flask.
-
Reaction Execution: Immerse the flask in a preheated oil bath set to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[4]
Scientific Rationale & Parameter Optimization
Achieving high yields in Suzuki couplings, especially with challenging heteroaromatic substrates, requires a deliberate choice of reagents and conditions. The following table summarizes key parameters and the rationale behind their selection.
| Parameter | Recommended Options | Rationale & Field-Proven Insights |
| Catalyst & Ligand | Pd(dppf)Cl₂: Robust, reliable for general purpose. Pd₂(dba)₃ + XPhos or SPhos: Highly active system for challenging couplings.[10] | The ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) stabilize the catalytically active monoligated Pd(0) species, accelerating the rate-limiting oxidative addition and preventing catalyst decomposition.[10][13][14] This is particularly important for coupling with electron-rich or sterically hindered partners. |
| Base | K₂CO₃: Mild, inexpensive, and effective for many substrates. Cs₂CO₃: Stronger, more soluble base. Often improves yields with less reactive halides. K₃PO₄: A good choice for base-sensitive functional groups. | The base's primary role is to activate the boronic acid, forming the boronate anion [Ar-B(OH)₃]⁻. This species is significantly more nucleophilic and readily participates in the transmetalation step.[9] The choice of base can dramatically impact reaction rate and yield. |
| Solvent | Dioxane/H₂O: Excellent for dissolving both organic and inorganic reagents. Toluene: Good for higher temperature reactions. THF/H₂O: A common and effective mixture.[3] | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside). A small amount of water often accelerates the reaction, though fully anhydrous conditions can be beneficial to suppress protodeboronation.[15] |
| Temperature | 80 - 110 °C | The reaction requires thermal energy to overcome the activation barrier, particularly for oxidative addition. However, excessive heat can accelerate protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[6] A balance must be struck to ensure a reasonable reaction rate without significant substrate decomposition. |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to compensate for potential homocoupling and protodeboronation, ensuring the complete consumption of the (often more valuable) aryl halide coupling partner. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, high-value molecules. Success hinges on a rational approach to protocol design, grounded in an understanding of the catalytic cycle and the specific challenges posed by heteroaromatic substrates. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount. By starting with the robust protocol outlined here and systematically optimizing these key parameters, researchers can reliably achieve high yields and unlock the full synthetic potential of this versatile building block.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Heterocyclic Boronic Acids in Modern Drug Discovery
An In-Depth Guide to the Application of 6-Bromo-2-methoxypyridin-3-ylboronic acid in Kinase Inhibitor Synthesis
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, with their dysregulation being a key factor in diseases like cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[3] Central to the synthesis of these complex therapeutic agents is the use of versatile chemical building blocks. Boronic acids, in particular, have become indispensable tools in medicinal chemistry due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[4][5][6][7]
Among these, This compound stands out as a highly valuable reagent. Its unique trifunctional structure—a boronic acid for primary coupling, a bromine atom for secondary diversification, and a methoxypyridine core that mimics a key biological recognition motif—provides a powerful platform for constructing libraries of potential kinase inhibitors. This guide offers a detailed exploration of its properties, strategic applications, and a comprehensive protocol for its use in the synthesis of kinase inhibitor scaffolds.
Chemical Profile and Strategic Value
The utility of this compound stems directly from its distinct structural features, which allow for a multi-stage and highly controlled synthetic strategy.
| Property | Value | Source(s) |
| CAS Number | 1242314-44-8 | [8][9] |
| Molecular Formula | C₆H₇BBrNO₃ | [8][10] |
| Molecular Weight | 231.84 g/mol | [8][10] |
| Typical Purity | ≥95-98% | [8][10] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C or -20°C, store under inert gas (e.g., Nitrogen or Argon) | [10] |
Strategic Breakdown of Functional Groups:
-
Boronic Acid (-B(OH)₂): This is the primary reactive handle for the Suzuki-Miyaura cross-coupling reaction.[11] This palladium-catalyzed process is one of the most robust and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for linking the pyridine core to other aryl or heteroaryl fragments of a target kinase inhibitor.[12][13][14]
-
6-Bromo (-Br): The bromine atom provides an orthogonal site for further functionalization. After the initial Suzuki coupling at the boronic acid position, the bromo group can be used in a subsequent cross-coupling reaction (e.g., a second Suzuki, a Sonogashira, or a Buchwald-Hartwig amination). This allows for the systematic introduction of different chemical groups to explore the structure-activity relationship (SAR) and fine-tune the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.
-
2-Methoxy (-OCH₃) Pyridine Core: The methoxypyridine scaffold is a "privileged structure" in kinase inhibitor design. The nitrogen atom and the methoxy group's oxygen atom can act as crucial hydrogen bond acceptors, often interacting with the "hinge region" of the kinase ATP-binding pocket—a key interaction for potent inhibition.[15]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The primary application of this reagent is to construct biaryl or heteroaryl-aryl scaffolds, which form the backbone of many kinase inhibitors.[15][16] The following protocol details a general yet robust procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide.
Experimental Workflow Overview
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Step-by-Step Methodology
Objective: To synthesize a 3-aryl-6-bromo-2-methoxypyridine derivative as a core intermediate for kinase inhibitor development.
Materials & Reagents:
| Reagent | Stoichiometry (Equiv.) | Purity/Grade |
| Aryl/Heteroaryl Halide (e.g., 4-bromopyrazole) | 1.0 | ≥97% |
| This compound | 1.1 - 1.5 | ≥95% |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 | Catalyst Grade |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 | Anhydrous, ≥99% |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) | - | Anhydrous/Degassed |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable halide partner. The palladium catalyst is essential for the catalytic cycle, and K₂CO₃ is a common and effective base required for the transmetalation step.[14]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures high reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The presence of water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Targeting Kinase Signaling Pathways
The scaffolds synthesized using this compound are frequently used to target critical cell signaling pathways. For instance, many inhibitors target the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[16]
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
Compounds derived from this boronic acid have been incorporated into inhibitors targeting a range of kinases, including p38 mitogen-activated protein kinase, Syk kinase, and Bruton's tyrosine kinase (Btk), which are implicated in inflammatory diseases and cancers.[17][18]
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Poor quality or wet reagents/solvents; Insufficient base. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all reagents are anhydrous and solvents are properly degassed. Try a stronger base like Cs₂CO₃ or an alternative solvent system. |
| Formation of Homocoupling | Reaction temperature is too high; Catalyst degradation. | Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Debromination of Product | Side reaction catalyzed by Pd(0), especially with prolonged heating. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a lower catalyst loading. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (e.g., prolonged high temp). | Add the boronic acid in portions or use its more stable pinacol ester derivative if instability is a persistent issue. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to the synthesis of complex kinase inhibitors. By facilitating the rapid assembly of a core scaffold via Suzuki-Miyaura coupling and allowing for subsequent, targeted diversification at the bromide position, it accelerates the exploration of chemical space. This capacity to systematically generate analogues is fundamental to optimizing lead compounds and ultimately developing novel, life-saving therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 9. (6-Bromo-2-methoxypyridin-3-yl)boronic acid | 1242314-44-8 [sigmaaldrich.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Connector: A Guide to Palladium-Catalyzed Coupling with 6-Bromo-2-methoxypyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] This guide delves into the practical application of a highly valuable building block, 6-Bromo-2-methoxypyridin-3-ylboronic acid , in these transformative reactions. Its unique trifunctional nature—possessing a boronic acid for coupling, a bromine atom for further functionalization, and a methoxypyridine core prevalent in bioactive molecules—makes it a strategic asset in drug discovery and materials science.[3][4]
This document provides an in-depth exploration of the Suzuki-Miyaura, Heck, and Sonogashira couplings involving this versatile reagent. Beyond mere procedural steps, we will dissect the underlying mechanistic principles, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers to navigate the challenges and unlock the full synthetic potential of this compound.
I. The Reagent at a Glance: Properties, Stability, and Handling
This compound is a crystalline solid with the molecular formula C₆H₇BBrNO₃.[5] Like many pyridylboronic acids, it is susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, particularly in the presence of moisture and at non-neutral pH.[6] Therefore, proper handling and storage are crucial to maintain its integrity. It is recommended to store the reagent in a cool, dry, and inert atmosphere, with refrigeration being ideal for long-term storage.
To circumvent the inherent instability of pyridylboronic acids, their conversion to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, is a common and effective strategy.[5] These derivatives can often be used directly in coupling reactions, where the boronic acid is slowly released in situ.
II. The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron compound with an organic halide.[2][7] In the context of this compound, this reaction enables the synthesis of 3-aryl or 3-heteroaryl-6-bromo-2-methoxypyridines, which are valuable intermediates for further chemical exploration.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical aspect when working with pyridylboronic acids is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[6]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl or heteroaryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Good to Excellent | A robust and widely used system. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | Good to Excellent | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Excellent | Buchwald ligands often improve yields, especially for challenging substrates.[8] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of pyridylboronic acids.
III. The Heck Reaction: Alkenylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][9] While the boronic acid moiety of this compound is not directly involved in this transformation, the bromine atom serves as the reactive handle for coupling with various alkenes. This allows for the synthesis of 6-alkenyl-2-methoxypyridin-3-ylboronic acids, which can then be used in subsequent Suzuki-Miyaura couplings.
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[10][11]
Figure 2: General experimental workflow for a Heck coupling reaction.
Recommended Protocol for Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylates) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N)) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a dry Schlenk flask, combine this compound, the alkene, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and phosphine ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
IV. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] Similar to the Heck reaction, the bromine atom of this compound is the reactive site, allowing for the introduction of an alkynyl group at the 6-position of the pyridine ring.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper acetylide species.[13][14]
Recommended Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
V. Troubleshooting and Key Considerations
Despite the robustness of palladium-catalyzed coupling reactions, challenges can arise. Below are some common issues and potential solutions when working with this compound.
-
Low or No Yield:
-
Protodeboronation: The primary suspect is the degradation of the boronic acid. Consider using the corresponding pinacol or MIDA ester. Ensure anhydrous conditions and use a milder base (e.g., K₂CO₃, Cs₂CO₃).[6]
-
Catalyst Inactivation: The pyridine nitrogen may be inhibiting the catalyst. Employ bulky, electron-rich ligands like SPhos or XPhos.[6]
-
Inefficient Oxidative Addition: If coupling with an unreactive halide, a more active catalyst system or higher temperatures may be necessary.
-
-
Homocoupling of the Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Difficulty in Purification:
-
The polar nature of the pyridine ring can sometimes make purification challenging. Experiment with different solvent systems for chromatography, or consider reverse-phase chromatography.
-
VI. Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its strategic application in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira coupling reactions provides medicinal chemists and materials scientists with a robust toolkit for molecular construction. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively navigate the challenges associated with this reagent and unlock its full potential in the development of novel and impactful molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Mastering Biaryl Scaffolds: Advanced Application Notes for the Suzuki-Miyaura Coupling of 6-Bromo-2-methoxypyridin-3-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the construction of biaryl and heteroaryl structures remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1][2] Within the vast arsenal of building blocks, 6-Bromo-2-methoxypyridin-3-ylboronic acid emerges as a particularly valuable reagent. Its unique trifunctional nature—a reactive boronic acid for coupling, a bromine atom for subsequent functionalization, and a methoxy-substituted pyridine core prevalent in bioactive molecules—offers a strategic entry point to novel chemical entities.[3][4]
This comprehensive guide, designed for the practicing researcher, provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this compound. Moving beyond generic protocols, this document elucidates the mechanistic nuances of coupling with heteroarylboronic acids, offers field-proven experimental procedures, and presents a curated selection of catalytic systems to empower the synthesis of a diverse range of biaryl compounds.
The Strategic Advantage of this compound
The pyridine moiety is a privileged scaffold in drug discovery, and its substitution pattern is critical for modulating pharmacological activity. The subject boronic acid provides a 2-methoxypyridine unit, a common feature in numerous kinase inhibitors and other therapeutic agents.[5][6] The strategic placement of the boronic acid at the 3-position and the bromine at the 6-position allows for sequential, regioselective cross-coupling reactions, enabling the rapid generation of molecular complexity from a single, versatile starting material.
Mechanistic Considerations: The Nuances of Pyridylboronic Acid Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] However, the use of pyridylboronic acids introduces specific considerations. The pyridine nitrogen can, in some instances, coordinate to the palladium center, potentially retarding the catalytic cycle.[7] This necessitates a careful selection of ligands and bases to ensure efficient and high-yielding transformations. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover and prevent catalyst deactivation.[7]
Recommended Catalytic Systems and Reaction Parameters
The successful coupling of this compound with aryl halides is contingent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of recommended starting conditions for reaction optimization.
| Catalyst Precursor | Ligand (if applicable) | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(PPh₃)₄ | None | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A robust, general-purpose system for a wide range of aryl bromides.[8] |
| Pd(dppf)Cl₂ | None | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 90-110 | Effective for more challenging couplings, including some aryl chlorides. |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 100-110 | Buchwald ligands are often superior for electron-rich or sterically hindered substrates.[7] |
| Pd(OAc)₂ | P(o-tol)₃, PCy₃ | K₂CO₃ | DMF/H₂O | 70-90 | A cost-effective system, though may require optimization of ligand loading. |
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
For rapid library synthesis and optimization, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane, degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-45 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a different precatalyst.- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents.- Increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation | - Presence of water and/or high temperature- Instability of the boronic acid | - Use anhydrous conditions if possible.- Convert the boronic acid to a more stable pinacol ester.- Minimize reaction time.[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Dehalogenation of Starting Material | - Formation of palladium hydride species | - Screen different bases and ligands.- Add a mild oxidant in trace amounts. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl and heteroaryl compounds. A thorough understanding of the nuances of the Suzuki-Miyaura coupling, coupled with careful optimization of reaction parameters, will enable researchers to efficiently access a wide range of novel molecular architectures. The protocols and data presented herein provide a solid foundation for the successful application of this valuable reagent in drug discovery and materials science endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. Pharmaceutical intermediates | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Use of 6-Bromo-2-methoxypyridin-3-ylboronic acid in Medicinal Chemistry
Introduction and Strategic Overview
6-Bromo-2-methoxypyridin-3-ylboronic acid is a highly functionalized heterocyclic building block of significant value in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic boronic acid, an electron-donating methoxy group, and a synthetically versatile bromine handle, makes it an exceptional tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions for the synthesis of bi-heteroaryl scaffolds common in potent and selective kinase inhibitors. The protocols herein are designed to provide researchers with a robust framework for utilizing this reagent, emphasizing the rationale behind procedural steps to ensure reproducibility and success.
The core utility of this reagent lies in its application in the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical development. The 2-methoxypyridine moiety is a prevalent feature in a multitude of biologically active compounds, particularly those targeting protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders. This document serves as a technical guide for drug discovery professionals aiming to leverage the unique properties of this compound.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of the boronic acid. Boronic acids can be susceptible to dehydration and protodeboronation under certain conditions.
| Property | Value | Source |
| CAS Number | 1242314-44-8 | |
| Molecular Formula | C₆H₇BBrNO₃ | |
| Molecular Weight | 231.84 g/mol | |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | Store at 2-8°C under a dry, inert atmosphere |
Scientist's Note: The stability of boronic acids is crucial. It is recommended to handle the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can degrade the material over time. Sealing the container tightly after use is essential.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of C(sp²)–C(sp²) bonds between the pyridyl core and various aryl or heteroaryl partners. The reaction proceeds via a palladium-based catalytic cycle, which is valued for its mild conditions and high functional group tolerance.
The Catalytic Cycle: A Mechanistic Insight
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. It consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the final product (R¹-R²).
Application Note: 6-Bromo-2-methoxypyridin-3-ylboronic acid as a Strategic Building Block in Modern Drug Discovery
Abstract
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, owing to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other aromatic systems. 6-Bromo-2-methoxypyridin-3-ylboronic acid has emerged as a particularly valuable building block for drug discovery programs. Its unique trifunctional nature—a nucleophilic boronic acid, an electronically influential methoxy group, and a second reactive handle in the form of a bromine atom—provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide details the strategic advantages of this reagent, provides a robust protocol for its primary application in Suzuki-Miyaura cross-coupling, and discusses its role in enabling late-stage functionalization strategies to accelerate the discovery of novel therapeutics.
Physicochemical Properties and Strategic Value
This compound is a stable, solid reagent that offers a unique combination of reactive sites, making it a cornerstone for combinatorial chemistry and targeted synthesis.
Table 1: Physicochemical Properties [1][2]
| Property | Value |
| CAS Number | 1242314-44-8 |
| Molecular Formula | C₆H₇BBrNO₃ |
| Molecular Weight | 231.84 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, dry, sealed conditions |
The Medicinal Chemist's Perspective: Why Use This Building Block?
The strategic utility of this reagent can be attributed to three key structural features:
-
The 3-Boronic Acid: As a boronic acid, its primary role is to serve as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the efficient formation of a C-C bond, connecting the pyridine core to a wide variety of (hetero)aryl partners, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[5][6]
-
The 2-Methoxy Group: The methoxy substituent is far more than a simple steric modulator. Its presence significantly influences the electronic properties of the pyridine ring. The oxygen atom can act as a hydrogen bond acceptor in ligand-receptor interactions.[7] Furthermore, the 2-methoxypyridine motif can serve as a stable surrogate for a 2-pyridone, a common pharmacophore, and can mitigate the basicity of the pyridine nitrogen, which can be advantageous in preventing off-target interactions or improving pharmacokinetic properties.[8] In some drug discovery campaigns, the introduction of a methoxypyridine moiety has been shown to improve both biological activity and aqueous solubility.[9]
-
The 6-Bromo Substituent: This is arguably the most powerful feature for accelerating drug discovery. The bromine atom provides a second, orthogonal reactive site. After the boronic acid has been utilized in a primary coupling reaction, the bromo group remains available for a subsequent transformation, such as a second Suzuki coupling, a Buchwald-Hartwig amination, or a cyanation. This enables "late-stage functionalization," a strategy used to rapidly generate a diverse library of analogues from a common intermediate, which is critical for exploring the structure-activity relationship (SAR) of a lead compound.[10][11][12][13]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[14][15] The reaction proceeds via a catalytic cycle involving a palladium complex.[3][4][16]
Mechanistic Overview
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[3][17]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., bromide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The use of an aqueous co-solvent is often necessary to solubilize the inorganic base and facilitate the transmetalation step.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS. Note: For challenging couplings, such as with electron-rich or sterically hindered partners, stronger bases like Cs₂CO₃ or the use of specialized phosphine ligands may be necessary.[18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation; Catalyst deactivation. | Use a stronger base (Cs₂CO₃); Increase catalyst loading; Use a different ligand (e.g., SPhos, XPhos). |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time. | Use anhydrous solvents; Ensure base is freshly opened; Minimize reaction time once starting material is consumed. |
| Homocoupling | Oxygen contamination leading to oxidative coupling. | Thoroughly degas solvents; Maintain a positive pressure of inert gas throughout the reaction. |
Application Case Study: Synthesis of a Bioactive Core
The strategic value of this compound is best illustrated in a synthetic context. Many PI3K/mTOR dual inhibitors, a class of anticancer agents, feature a substituted bi-heteroaryl core.[19] The following workflow demonstrates how this building block can be used to rapidly construct such a core, enabling subsequent diversification.
Caption: Workflow for synthesizing a bioactive core and subsequent diversification.
In this workflow, the initial Suzuki coupling forges the central bi-heteroaryl bond. The resulting bromo-substituted intermediate is a versatile platform. The bromine atom can then be replaced with various amines, alcohols, or other carbon-based fragments using a second, different catalytic reaction. This two-step sequence allows chemists to rapidly explore how modifications at the 6-position of the pyridine ring impact target binding and ADME properties, accelerating the path to a clinical candidate.
Conclusion
This compound is a highly strategic and versatile building block in modern drug discovery. Its trifunctional nature enables the efficient construction of complex, medicinally relevant pyridine scaffolds. The protocols and strategies outlined in this document demonstrate its utility in core synthetic applications like the Suzuki-Miyaura coupling and highlight its power in enabling late-stage functionalization to rapidly generate diverse molecular libraries. For researchers and scientists in drug development, mastering the application of this reagent is a key step toward the efficient synthesis of next-generation therapeutics.
References
- 1. CAS 1242314-44-8 | this compound - Synblock [synblock.com]
- 2. This compound | C6H7BBrNO3 | CID 74891150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"6-Bromo-2-methoxypyridin-3-ylboronic acid" reaction conditions
An In-Depth Technical Guide to the Application of 6-Bromo-2-methoxypyridin-3-ylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a pivotal reagent in modern organic synthesis, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Its structure incorporates a methoxypyridine ring, a motif frequently found in biologically active molecules, making it an invaluable building block for drug discovery and development.[4][5] The presence of the boronic acid functional group allows for the strategic formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are otherwise challenging to construct.[3][4]
This guide provides a comprehensive overview of the reaction conditions, protocols, and mechanistic principles for effectively using this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organohalide or triflate.[2][6][7] The reaction is renowned for its mild conditions, high functional group tolerance, and the relatively low toxicity of its boron-based reagents.[4][8] A fundamental understanding of its catalytic cycle is crucial for troubleshooting and optimizing reaction outcomes. The cycle comprises three key steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the coupling partner (Ar¹-X). This forms a Pd(II) complex and is often the rate-determining step of the reaction.[4][6][9]
-
Transmetalation : In this crucial step, a base activates the boronic acid to form a more nucleophilic boronate species.[2][6] This species then transfers its organic moiety (the 6-bromo-2-methoxypyridin-3-yl group) to the palladium(II) center, displacing the halide.[4][6]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and the pyridinyl group) on the palladium center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4][6]
Detailed Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization will likely be necessary to achieve the best results for a specific substrate.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and any additional ligand, if required.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to remove all oxygen.
-
Reagent Addition : Under the inert atmosphere, add the base (2.0–3.0 equiv.) followed by the degassed solvent system via syringe.[4][10]
-
Reaction Execution : Stir the mixture at the desired temperature (typically 70–100 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization to yield the pure biaryl product.[4][8][12]
Optimizing Reaction Conditions: A Deeper Dive
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The specific nature of the this compound and its coupling partner will dictate the optimal choices.
Catalyst and Ligand Selection
-
Palladium Source : A variety of Pd(0) and Pd(II) precursors can be used. Pd(PPh₃)₄ is a common choice as it is a pre-formed, active Pd(0) catalyst.[1] Other sources like Pd(OAc)₂ or Pd₂(dba)₃ require an external phosphine ligand to generate the active catalytic species in situ.[1][6]
-
Ligands : For heteroaryl substrates, which can sometimes be challenging, bulky and electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[13] Ligands such as SPhos or XPhos can improve reaction rates and yields, especially when using less reactive aryl chlorides.[2]
The Crucial Role of the Base
A base is essential for the transmetalation step.[6] It reacts with the boronic acid to form an "ate" complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[2]
-
Weak Bases : Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used in solvents like dioxane or DMF.[6][11]
-
Strong Bases : Hydroxides (NaOH) or phosphates (K₃PO₄) are often used in aqueous solvent mixtures or THF.[6][11] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeborylation (cleavage of the C-B bond).
Solvent Systems
The Suzuki coupling is remarkably versatile in its solvent tolerance.[14]
-
Aprotic Solvents : Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used.[1][2]
-
Aqueous Mixtures : Often, a mixture of an organic solvent and water is employed. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][8]
Typical Reaction Parameters
The following table summarizes common conditions used for Suzuki-Miyaura couplings involving pyridinylboronic acids, which can serve as a valuable starting point for reactions with this compound.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromoanisole | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 75-95 | Electron-rich aryl bromides are generally excellent coupling partners.[11] |
| 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.5) | Toluene/H₂O | 90-100 | 70-90 | Electron-poor aryl bromides are also highly effective.[6] |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos (2%) | Cs₂CO₃ (3.0) | THF | 70-80 | 60-85 | Heteroaryl chlorides often require stronger catalyst systems.[15] |
| Phenyl triflate | PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | DMF | 80 | 70-92 | Triflates are excellent alternatives to halides.[2] |
Troubleshooting Common Side Reactions
-
Protodeborylation : This is the undesired cleavage of the carbon-boron bond by a proton source, leading to the formation of 6-bromo-2-methoxypyridine. This can be minimized by using milder bases (like K₃PO₄ instead of NaOH), minimizing water content where appropriate, and running the reaction at the lowest effective temperature.
-
Homocoupling : The formation of a biaryl product from two molecules of the boronic acid can occur. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under a strictly inert atmosphere can suppress this side reaction.[13]
Safety and Handling
-
This compound : May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts : Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust.
-
Solvents : Organic solvents such as dioxane, THF, and toluene are flammable and have associated toxicities. Handle them in a well-ventilated fume hood.
-
Bases : Strong bases like NaOH are corrosive. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. scilit.com [scilit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"6-Bromo-2-methoxypyridin-3-ylboronic acid" reaction yield improvement
Welcome to the technical support center for 6-Bromo-2-methoxypyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most common causes?
A: Low yields with this substrate are frequently traced back to a few key issues. The primary culprits are often the instability of the boronic acid leading to protodeboronation, suboptimal choice of catalyst and base, or inadequate reaction conditions. The pyridine nitrogen can also interact with the palladium catalyst, potentially leading to deactivation.[1] A systematic check of your reaction parameters is the best approach to diagnose the problem.
Q2: I'm observing a significant amount of a side product that appears to be 2-methoxypyridine. What is happening and how can I prevent it?
A: The formation of 2-methoxypyridine is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (like water or alcohol).[2][3] This is a common side reaction for heteroaryl boronic acids.[2] To minimize this, consider using anhydrous solvents, a stronger, non-hydroxide base, or switching to a more stable boronic ester derivative like a pinacol ester.[1]
Q3: Is it necessary to run reactions with this compound under an inert atmosphere?
A: Yes, it is highly recommended. Oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical bipyridyl byproduct.[2] Additionally, oxygen can contribute to the degradation of the palladium catalyst.[2] To ensure reproducibility and high yields, all solvents should be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[1][4]
Q4: Can I use any palladium catalyst for my coupling reaction?
A: While many palladium catalysts can facilitate Suzuki-Miyaura couplings, the choice of catalyst and ligand is crucial for challenging substrates like substituted pyridines.[5] The electron-rich nature of the 2-methoxypyridine ring and the presence of the basic nitrogen atom can affect catalyst performance.[6] Catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often more effective as they can stabilize the palladium center and promote the key steps of the catalytic cycle.[1][4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. The following workflow can help you systematically troubleshoot the issue.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Detailed Protocol for Yield Optimization:
If you are experiencing consistently low yields, a systematic re-optimization is recommended. The following table provides a starting point for screening reaction parameters.
| Parameter | Starting Condition | Alternative 1 | Alternative 2 | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(dppf)Cl₂ (3 mol%) | The methoxy group makes the pyridine electron-rich, and the nitrogen can coordinate to the palladium.[6][7] Bulky, electron-rich ligands like SPhos can prevent catalyst deactivation and accelerate reductive elimination.[1] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | The choice of base is critical for activating the boronic acid for transmetalation.[8] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous conditions, and can minimize protodeboronation.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous 2-MeTHF | The solvent affects the solubility of reactants and the stability of the catalyst.[9] While aqueous conditions can sometimes be beneficial, they can also promote protodeboronation.[2] Anhydrous systems can improve the stability of the boronic acid. |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures can increase the reaction rate, but may also lead to increased decomposition of the boronic acid or catalyst. Optimization is key.[4] |
Experimental Protocol: Screening Reaction Conditions
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.2-1.5 equiv.), your aryl halide (1.0 equiv.), and the selected base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand, followed by the degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Issue 2: Presence of Side Products (Homocoupling and Protodeboronation)
The two most common side products are the result of boronic acid homocoupling and protodeboronation.
Minimizing Homocoupling:
-
Cause: This side reaction, which produces a biaryl from two molecules of the boronic acid, is primarily caused by the presence of oxygen.[2]
-
Solution: Ensure rigorous exclusion of oxygen. Degas all solvents thoroughly (freeze-pump-thaw is more effective than sparging) and maintain a positive pressure of inert gas throughout the reaction.[1]
Minimizing Protodeboronation:
-
Cause: The C-B bond is cleaved by a proton source.[3] For heteroaromatic boronic acids like this one, this can be a significant issue, especially in aqueous, basic conditions.[2][3]
-
Solution:
-
Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[4]
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester. Boronic esters are generally more resistant to protodeboronation.[11][12]
-
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of "6-Bromo-2-methoxypyridin-3-ylboronic acid" in Suzuki coupling
Technical Support Center: 6-Bromo-2-methoxypyridin-3-ylboronic acid
A Guide to Overcoming Common Side Reactions in Suzuki-Miyaura Coupling
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. As a substituted pyridylboronic acid, this compound is invaluable for introducing the bromo-methoxy-pyridine motif into complex molecules. However, its unique electronic and structural features can also lead to challenging side reactions that may diminish yields and complicate purification.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues.
Part 1: Understanding the Key Side Reactions
Before troubleshooting, it's crucial to understand the mechanistic origins of the most common side reactions associated with heteroaryl boronic acids like this compound.
Protodeborylation: The Primary Culprit for Low Yields
Protodeborylation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, converting your valuable boronic acid into an inactive byproduct (in this case, 2-bromo-6-methoxypyridine).[1][2] This is often the most significant cause of yield loss in Suzuki-Miyaura couplings involving heteroaryl boronic acids.[2][3]
-
Mechanism: The reaction can be catalyzed by either acid or base and is often accelerated by the presence of water, high temperatures, and prolonged reaction times.[1][2][4] For heteroaryl boronic acids, the Lewis basic nitrogen atom can participate in or accelerate the protonolysis, making them particularly susceptible.[5]
-
Why it's a problem with this reagent: The pyridine nitrogen in the substrate can facilitate this undesired reaction. Electron-deficient aromatic systems, which can stabilize a transient negative charge, are also prone to protodeborylation, a characteristic that can be influenced by the bromo and methoxy substituents.[4]
Homocoupling: The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl derived from the boronic acid, leading to a dimeric byproduct (2,2'-dimethoxy-3,3'-bipyridine-6,6'-diylbis(boronic acid) or its derivatives). This side reaction consumes the boronic acid and introduces a significant impurity that can be difficult to separate from the desired product.[6]
-
Mechanism: Homocoupling is typically mediated by the palladium catalyst and can occur through two primary pathways:
-
Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the dimer.[6][7]
-
Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can stoichiometrically react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.[6][7]
-
-
Relevance to this reagent: Electron-deficient boronic acids have been shown to be more prone to certain types of homocoupling.[8][9][10]
Reagent Instability and Decomposition
Heteroaryl boronic acids are often less stable than their simple aryl counterparts.[11] The boronic acid functional group can be sensitive to moisture and may undergo slow hydrolysis or other forms of decomposition upon storage or during the reaction setup.[12]
-
Contributing Factors: The stability of this compound can be influenced by its purity, storage conditions (exposure to air and moisture), and the reaction environment. The presence of the pyridine nitrogen can affect its crystalline structure and stability.[12]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Q1: My reaction yield is very low, and LC-MS/NMR analysis shows a major peak corresponding to 2-bromo-6-methoxypyridine. What is happening and how can I fix it?
A1: This is a classic sign of extensive protodeborylation . Your boronic acid is being consumed by a proton source before it can participate in the cross-coupling.
Troubleshooting Steps for Protodeborylation:
| Strategy | Action | Rationale |
| Use a Milder Base | Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or organic bases like triethylamine (TEA).[13] | Strong aqueous bases create a high concentration of the boronate anion ([ArB(OH)₃]⁻), which can be more susceptible to protonolysis.[2] Milder bases maintain a lower pH, disfavoring the side reaction. |
| Anhydrous Conditions | Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and ensure all reagents are dry. Consider using a boronic ester instead of the acid. | Water is a key ingredient for protodeborylation.[2] Using anhydrous conditions minimizes the primary proton source. Boronic esters are generally more stable and less prone to this side reaction.[14][15] |
| "Slow-Release" Strategy | Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester.[11][16][17] | MIDA boronates are exceptionally stable and slowly hydrolyze in situ to release the boronic acid. This keeps the concentration of the unstable boronic acid low at any given time, favoring cross-coupling over decomposition.[1][16][17] |
| Optimize Temperature & Time | Run the reaction at the lowest effective temperature and monitor for completion to avoid unnecessarily long reaction times. | High temperatures and extended times provide more opportunity for the protodeborylation side reaction to occur.[2] |
Q2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical bipyridine impurity. How do I prevent this homocoupling?
A2: You are observing boronic acid homocoupling . This is often caused by the presence of oxygen or issues with the palladium catalyst's oxidation state.
Troubleshooting Steps for Homocoupling:
| Strategy | Action | Rationale |
| Rigorous Degassing | Thoroughly degas your reaction mixture before adding the catalyst. Use a robust technique like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[7] | This removes dissolved oxygen, which is a primary culprit in the oxidative pathway for homocoupling.[6][7] |
| Use a Pd(0) Source | Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly, instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂. | Pd(II) sources can react directly with the boronic acid in a non-catalytic manner to produce the homodimer.[6][7] Using a Pd(0) source bypasses this initial side reaction. |
| Add a Reducing Agent | If using a Pd(II) precatalyst, consider adding a mild reducing agent like a small amount of phosphine ligand or potassium formate.[7] | This helps to rapidly reduce the Pd(II) to the active Pd(0) state, minimizing its opportunity to engage in the homocoupling pathway. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. | These ligands can promote faster reductive elimination (the final step of the desired cycle), which can outcompete the side reactions. SPhos, in particular, has been shown to suppress homocoupling in challenging systems.[8][9] |
Q3: My boronic acid seems to be of poor quality or degrades during the reaction setup. What are the best practices for handling and using it?
A3: This points to the inherent instability of the reagent. Proper handling and the use of more stable derivatives are key.
Troubleshooting Steps for Reagent Instability:
| Strategy | Action | Rationale |
| Proper Storage | Store the boronic acid under an inert atmosphere (Argon or Nitrogen) at low temperatures (2–8 °C) and protected from light.[12] | This minimizes exposure to atmospheric moisture and oxygen, which can cause gradual decomposition over time. |
| Use Fresh Reagent | Use the boronic acid as fresh as possible. If its purity is in doubt, consider recrystallization or purification before use. | Impurities can sometimes catalyze decomposition. |
| Switch to a Boronic Ester | Use a more stable derivative like the corresponding pinacol boronate or MIDA boronate ester.[14][17] | Boronic esters are significantly more stable to air and moisture than boronic acids, making them easier to handle and store while often providing better and more consistent results.[14][18] |
Part 3: Recommended Protocol and Visual Guide
Optimized General Protocol to Mitigate Side Reactions
This protocol incorporates several best practices to minimize the side reactions discussed above.
-
Reagent Preparation (In a Glovebox or under Inert Gas):
-
To an oven-dried reaction vial, add this compound (1.2 equiv), the aryl halide coupling partner (1.0 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, while K₃PO₄ is a moderately strong base that is effective in anhydrous conditions.
-
-
Catalyst and Ligand Addition:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a suitable phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Rationale: Using a Pd(0) source and a bulky, electron-rich ligand promotes a fast and efficient catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vial and thoroughly degas the mixture by sparging with argon for 20 minutes.
-
Rationale: Rigorous exclusion of oxygen is critical to prevent homocoupling.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath at 80–100 °C.
-
Monitor the reaction by TLC or LC-MS. Aim for the shortest time required for full conversion of the limiting reagent.
-
Rationale: Using the lowest effective temperature and avoiding excessive reaction times minimizes thermal decomposition and protodeborylation.
-
-
Workup:
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude material by flash column chromatography.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues with this Suzuki coupling.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
"6-Bromo-2-methoxypyridin-3-ylboronic acid" stability under reaction conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Bromo-2-methoxypyridin-3-ylboronic acid (CAS: 1242314-44-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into its stability under common reaction conditions, helping you troubleshoot challenges and optimize your experimental outcomes.
This document moves beyond a simple datasheet to explain the why behind experimental choices, grounded in the principles of organoboron chemistry.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is the most common application for this reagent.[1][2][3] However, its efficiency can be compromised by the inherent reactivity of heteroaromatic boronic acids.[4] This section addresses the most frequently encountered issues.
Problem: Low or No Yield of the Desired Coupled Product
You've run a Suzuki-Miyaura coupling reaction with this compound and your aryl halide, but the yield is disappointingly low, or you've only recovered starting materials.
Potential Cause 1: Protodeboronation of the Reagent
Protodeboronation is the most significant decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a proton (hydrogen atom) from the solvent or other sources.[4][5][6] This side reaction consumes your starting material, converting it into the byproduct 2-bromo-6-methoxypyridine.
Scientific Rationale: The stability of heteroaryl boronic acids is highly pH-dependent.[7][8][9] Both strongly acidic and strongly basic conditions can catalyze the C-B bond cleavage.[6][10] While a base is necessary to activate the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, an overly strong base or non-optimal pH can favor decomposition.[2][6]
Solutions & Mitigation Strategies:
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle while minimizing reagent decomposition.
-
Control Water Content: While some water can facilitate the reaction, excess water can be a proton source for protodeboronation.[7][10] Consider using a biphasic solvent system (e.g., Toluene/H₂O) or adding a limited amount of water to an anhydrous solvent system.[11]
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including decomposition. If the yield is low, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Use a More Stable Boron Species: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable towards protodeboronation and can be used directly in many coupling protocols.[12]
Potential Cause 2: Palladium Catalyst Inhibition or Decomposition
The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium center.[4] This can lead to the formation of inactive catalyst species, effectively removing the palladium from the catalytic cycle.
Scientific Rationale: This issue, often called the "2-pyridyl problem," is most severe for 2-pyridylboronic acids due to the proximity of the nitrogen to the boron-bearing carbon.[4][13] While this compound is a 3-pyridyl isomer and thus significantly more stable and less prone to this issue,[8][9][14] catalyst inhibition can still occur under certain conditions, especially with less-than-optimal ligands.
Solutions & Mitigation Strategies:
-
Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable, highly active Pd(0) complexes that promote the desired oxidative addition and reductive elimination steps over catalyst deactivation.
-
Use a Pre-formed Catalyst: Employ modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) that are designed for clean and efficient generation of the active Pd(0) species in situ.[15]
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing a failed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem: Significant Formation of a Bi-pyridine Homocoupled Product
Your analysis shows a significant peak corresponding to the homocoupling of two molecules of the boronic acid.
Scientific Rationale: This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[5][15] If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst source, it must first be reduced to the active Pd(0) state. Homocoupling of the boronic acid is one pathway for this reduction.[15] Insufficient degassing of the reaction mixture allows oxygen to re-oxidize Pd(0) to Pd(II), perpetuating the homocoupling side reaction.
Solutions & Mitigation Strategies:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the initial reduction step.
-
Employ Precatalysts: Modern precatalysts are designed to cleanly generate the active Pd(0)Lₙ species, minimizing side reactions like homocoupling.[15]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term integrity and reactivity of the reagent, proper storage is critical. Boronic acids are sensitive to moisture, heat, and oxidation.[16][17][18]
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (-20°C to 4°C) | Minimizes thermal degradation and dehydration rates.[16][19] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the carbon-boron bond.[16] |
| Container | Tightly Sealed | Prevents moisture ingress, which can lead to hydrolysis and decomposition.[16][18] |
| Light | Protect from Light | While not as critical as other factors, storage in an amber vial or dark place is good practice. |
Q2: What is the primary decomposition pathway I should be aware of?
The primary concern is protodeboronation , especially under aqueous basic or acidic conditions used in cross-coupling reactions.[7][19][20] As illustrated below, this pathway competes directly with the desired productive catalytic cycle.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
- 18. borax.com [borax.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yields with 6-Bromo-2-methoxypyridin-3-ylboronic acid in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-methoxypyridin-3-ylboronic acid . As a substituted pyridylboronic acid, this reagent presents unique challenges and opportunities in the synthesis of complex biaryl and heteroaryl structures. This document will equip you with the foundational knowledge and actionable protocols to diagnose issues and systematically optimize your reaction conditions for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with "this compound" is showing low to no conversion of my starting materials. What are the most critical initial checks?
A1: When facing low or no conversion, a systematic review of your reaction setup and reagents is the first and most crucial step. Here’s a checklist of primary suspects:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor seal on your reaction vessel can lead to rapid catalyst decomposition into inactive palladium black.[1][2] Ensure all solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[1]
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If you suspect your catalyst is old or has been improperly stored, test it on a reliable, well-established Suzuki reaction (e.g., coupling bromobenzene with phenylboronic acid).[1] For this specific substrate, which contains a pyridine nitrogen, standard catalysts may be insufficient. The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often necessary to shield the palladium and promote the desired catalytic cycle.[1]
-
Base Selection and Quality: The base is not merely a proton scavenger; it is critical for the activation of the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[2] Ensure your base is anhydrous (if required by the solvent system) and of high purity. For pyridylboronic acids, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic amine bases.
-
Reagent Quality and Stoichiometry: Verify the purity of your this compound and your coupling partner. Boronic acids can slowly decompose or form anhydrides (boroxines) upon storage, which can affect reactivity. It is also common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion.[3]
Q2: I am observing significant byproduct formation, specifically homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?
A2: These are two of the most common side reactions in Suzuki-Miyaura couplings, and they often point to specific issues in the reaction conditions.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is primarily caused by the presence of oxygen.[1] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is the most effective preventative measure. Maintain a strict inert atmosphere throughout the reaction.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom from a proton source (like water or alcohols). This side reaction effectively destroys your nucleophile. Electron-rich boronic acids can be particularly susceptible to this, and it is often exacerbated by high temperatures and the presence of aqueous bases.[1]
-
Solutions:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the presence of proton sources.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Optimize Base and Temperature: Screen different bases and consider running the reaction at a lower temperature to find a balance between efficient coupling and minimal protodeboronation.
-
-
Q3: The methoxy group on my boronic acid is ortho to the bromine on the pyridine ring. Could this be causing steric hindrance and leading to low yield?
A3: While steric hindrance can be a significant factor in many cross-coupling reactions, the presence of an ortho-methoxy group in this specific context may not be detrimental. In fact, it can sometimes be beneficial. Research on similar 2-methoxypyridine boronic acids has shown that the oxygen of the methoxy group can chelate to the palladium center during the catalytic cycle. This chelation can help to stabilize key intermediates and facilitate the reaction, potentially overcoming any negative steric effects. However, the interplay of electronic and steric effects is complex. If low yield is a persistent issue, screening a variety of bulky ligands is recommended to find the optimal balance for your specific coupling partners.
Troubleshooting Guide for Low Yields
When initial checks do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary. The following guide provides a logical workflow for troubleshooting low-yielding reactions with "this compound".
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Detailed Optimization Strategies
The choice of catalyst and ligand is paramount, especially for heteroaromatic substrates. The pyridine nitrogen in "this compound" can act as a ligand itself, poisoning the palladium catalyst.[1] To counteract this, bulky and electron-rich phosphine ligands are often required.
| Catalyst Precursor | Ligand | Key Characteristics & When to Use |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | First Choice for Heteroaryls. These bulky, electron-rich Buchwald ligands are excellent at preventing catalyst deactivation by the pyridine nitrogen and promoting oxidative addition.[1] |
| Pd(PPh₃)₄ | None | Standard/Baseline. A common starting point, but often inefficient for challenging substrates like substituted pyridines due to potential catalyst inhibition. |
| PdCl₂(dppf) | dppf (built-in) | Good General-Purpose. Often effective, but may be less robust than modern Buchwald ligand systems for this specific substrate. |
| G3-XPhos or G4-XPhos | XPhos (built-in) | Pre-catalysts. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results. |
Recommendation: If standard conditions with Pd(PPh₃)₄ or PdCl₂(dppf) fail, a switch to a system using Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos is strongly recommended.
The base and solvent work in concert to facilitate the transmetalation step. The solubility of the base and the boronate salt it forms is critical.
| Base | Recommended Solvent System(s) | Rationale |
| K₃PO₄ | Dioxane/H₂O (e.g., 4:1 to 10:1), Toluene/H₂O | A strong, non-nucleophilic base that is often highly effective in couplings of heteroaryl halides. Good solubility in aqueous mixtures. |
| Cs₂CO₃ | Dioxane, DMF, Toluene | A strong base that can significantly accelerate slow reactions. Its high solubility in organic solvents can be an advantage. |
| K₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O, DME/H₂O | A milder, cost-effective option. It can be a good starting point, but may not be strong enough for less reactive coupling partners.[4] |
| KOtBu | THF, Dioxane (anhydrous) | A very strong, non-aqueous base. Use with caution as it can promote side reactions, but can be effective for very challenging couplings. |
Recommendation: Start with K₃PO₄ in a Dioxane/H₂O mixture. If solubility of starting materials is an issue, consider a more polar aprotic solvent like DMF, but be aware that DMF can be difficult to remove and may decompose at high temperatures.
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of "this compound". Optimization will likely be required for each unique coupling partner.
Protocol 1: General Conditions using a Buchwald Ligand
This protocol is recommended as the initial approach for this challenging substrate.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 12 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. Issues can arise at any of the three main stages.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Preventing protodeboronation of "6-Bromo-2-methoxypyridin-3-ylboronic acid"
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for "6-Bromo-2-methoxypyridin-3-ylboronic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. As Senior Application Scientists, we understand that the single most common challenge with this and similar heteroaromatic boronic acids is the undesired side reaction of protodeboronation. This document provides in-depth, field-tested solutions and explains the chemical principles behind them to ensure your experiments are successful, reproducible, and high-yielding.
Frequently Asked Questions (FAQs): Understanding the Root Cause
This section addresses the fundamental questions surrounding the stability of this compound.
Q1: What is protodeboronation and why is it a significant problem for this specific reagent?
A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[1][2][3] In the context of your experiments, this converts your valuable starting material, this compound, into the byproduct 2-bromo-6-methoxypyridine, which reduces the yield of your desired coupled product.
This particular reagent is susceptible for two primary reasons:
-
Heteroaromatic Nature: Pyridyl boronic acids are known to be more unstable than simple aryl boronic acids. The nitrogen atom within the pyridine ring can participate in decomposition pathways, particularly by forming zwitterionic intermediates under certain pH conditions that can accelerate C-B bond cleavage.[1][4]
-
Electronic Effects: The pyridine ring is electron-deficient, which can weaken the C-B bond. While the 2-methoxy group is electron-donating, the overall electronic nature of the heteroaromatic system makes it prone to decomposition, especially under the aqueous basic conditions typical of Suzuki-Miyaura couplings.[5]
Q2: What are the primary mechanisms of protodeboronation?
A2: Protodeboronation can proceed through several pathways, with the reaction pH being a critical factor.[1][4] The two most common mechanisms relevant to cross-coupling reactions are:
-
Base-Catalyzed Protodeboronation: This is the most prevalent pathway in Suzuki-Miyaura reactions. The reaction base (e.g., carbonate, phosphate, hydroxide) deprotonates the boronic acid to form a more reactive boronate species ([ArB(OH)3]⁻).[1] This boronate can then react with a proton source (typically water in the solvent mixture) in a rate-limiting step to cleave the C-B bond.[1][6]
-
Acid-Catalyzed Protodeboronation: While less common under typical coupling conditions, this pathway involves the direct protonation of the C-B bond by an acid, leading to its cleavage.[1][7] For most pyridinic systems, this pathway is less of a concern unless acidic conditions are deliberately employed or generated.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose and solve protodeboronation issues in your reactions.
Primary Symptom: Low yield of the desired coupled product, accompanied by the formation of a significant amount of the 2-bromo-6-methoxypyridine byproduct, as identified by LC-MS, GC-MS, or NMR.
1. Root Cause: Inappropriate Base Selection
-
Analysis: Strong bases like sodium or potassium hydroxide create a high concentration of the boronate anion, which is the key intermediate for base-catalyzed protodeboronation.[1][6] The goal is to generate enough boronate for the desired transmetalation step of the Suzuki cycle without allowing it to accumulate and decompose.
-
Solution:
-
Switch to a Weaker Base: Use milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[3] These bases are strong enough to facilitate the catalytic cycle but reduce the rate of protodeboronation.
-
Use Anhydrous Conditions: If possible, using a base like CsF or KOAc in an anhydrous solvent (e.g., anhydrous dioxane or THF) can significantly suppress protodeboronation by removing the primary proton source (water).[8][9]
-
2. Root Cause: High Reaction Temperature
-
Analysis: Like most undesired side reactions, the rate of protodeboronation is highly dependent on temperature.[10] Running a reaction at a high temperature (e.g., >100 °C) for an extended period gives the boronic acid more opportunity to decompose.
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature, starting in the 60-80 °C range.[11]
-
Optimize for Time: Monitor the reaction closely by TLC or LC-MS. A successful reaction is one where the desired coupling is significantly faster than the decomposition. If the desired reaction is too slow at lower temperatures, a more active catalyst is needed, not more heat.[12]
-
3. Root Cause: Inefficient Catalytic System
-
Analysis: If the main catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the concentration of the boronic acid remains high for a longer time, allowing the competing protodeboronation pathway to dominate.[1][12] The key is to make the productive reaction kinetically favored.
-
Solution:
-
Use a High-Activity Catalyst: Employ modern, highly active palladium pre-catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or Nolan's N-heterocyclic carbene (NHC) ligands are excellent choices for coupling heteroaromatic substrates and can dramatically accelerate the reaction, even at lower temperatures.[13]
-
Optimize Catalyst Loading: While typically 1-2 mol% is used, increasing the catalyst loading to 3-5 mol% can sometimes accelerate the desired reaction sufficiently to outcompete decomposition.
-
4. Root Cause: Reagent Storage and "Slow Release" Strategy
-
Analysis: Boronic acids can degrade upon storage, especially if exposed to moisture and air. Furthermore, for particularly unstable substrates, even optimized conditions may not fully prevent protodeboronation of the free boronic acid.
-
Solution:
-
Use a Stable Boronic Ester: The most robust solution is to avoid using the free boronic acid altogether. Convert it to its corresponding pinacol or MIDA boronate ester.[1][14] These esters are significantly more stable to storage and handling.
-
Employ a "Slow-Release" Strategy: Under the reaction conditions, the boronate ester slowly hydrolyzes to release a low, steady-state concentration of the active boronic acid.[2][11] This ensures the boronic acid is consumed in the productive Suzuki cycle as soon as it forms, keeping its concentration too low for significant protodeboronation to occur.[1][3]
-
Best Practices and Recommended Protocols
Storage and Handling of this compound
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Protect from moisture and light.[15][16]
-
Handling: Weigh out the reagent quickly in a dry environment or a glovebox. Avoid prolonged exposure to the atmosphere. Always use fresh, high-purity material for best results.
| Parameter | Recommendation | Rationale |
| Boron Source | Pinacol ester of the boronic acid | Employs a "slow-release" strategy to minimize the concentration of the unstable free boronic acid.[1][11] |
| Base | K₃PO₄ or K₂CO₃ (3.0 eq.) | Mild enough to prevent rapid protodeboronation while still activating the boronic acid for transmetalation.[3] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O | Aprotic organic solvents with minimal water limit the primary proton source for the side reaction.[17] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or XPhos Pd G2 (2-3 mol%) | Highly active catalyst system ensures the desired coupling is much faster than the decomposition pathway.[13] |
| Temperature | 70-80 °C | Balances a reasonable reaction rate with minimizing the thermal acceleration of protodeboronation.[10][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative side reactions that can degrade the catalyst and reagents.[2] |
Protocol 1: Optimized Suzuki-Miyaura Coupling (Using Pinacol Ester)
This protocol is designed as a robust starting point for minimizing protodeboronation.
Materials:
-
Aryl Halide (1.0 eq.)
-
This compound pinacol ester (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.), finely ground
-
XPhos Pd G2 (2 mol%)
-
1,4-Dioxane and Water (10:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is often complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. csuohio.edu [csuohio.edu]
- 16. laballey.com [laballey.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: 6-Bromo-2-methoxypyridin-3-ylboronic acid
Welcome to the technical support center for 6-Bromo-2-methoxypyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and questions regarding the use of this reagent in synthetic chemistry, with a focus on troubleshooting byproduct formation in cross-coupling reactions.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique electronic and structural features, however, can present challenges, leading to the formation of undesired byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-driven advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent byproducts are the result of protodeboronation and homocoupling .
-
Protodeboronation leads to the formation of 2-bromo-6-methoxypyridine, where the boronic acid moiety is replaced by a hydrogen atom.[4][5] This is a common side reaction for many arylboronic acids and can be influenced by reaction conditions such as pH.[5][6]
-
Homocoupling results in the formation of a symmetrical bipyridine, 6,6'-dibromo-2,2'-dimethoxy-3,3'-bipyridine, from the dimerization of two molecules of the starting boronic acid.[7][8][9] This is often catalyzed by the palladium species, particularly in the presence of oxygen.[8][10]
Q2: What causes protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[5] This can occur under both acidic and basic conditions.[5][11] For heteroaromatic boronic acids containing a basic nitrogen, like this pyridine derivative, the reaction can be particularly sensitive to the pH of the reaction medium.[5]
To minimize protodeboronation:
-
Optimize the base: The choice and amount of base are critical. A weaker base or a carefully controlled stoichiometry can sometimes suppress this side reaction.
-
Control the temperature: Higher temperatures can sometimes promote protodeboronation. Running the reaction at the lowest effective temperature is advisable.
-
Anhydrous conditions: Ensure your solvent and reagents are dry, as water can be a proton source for this side reaction.
Q3: Why does homocoupling of the boronic acid occur, and what are the best practices to avoid it?
A3: Homocoupling is primarily a palladium-mediated process.[7][8][9] It can be initiated by Pd(II) species reacting with the boronic acid before the catalytic cycle is fully established, or through an oxidative mechanism involving dissolved oxygen.[8][10]
To avoid homocoupling:
-
Thoroughly degas your reaction mixture: The most crucial step is to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[10]
-
Use a Pd(0) source or a pre-catalyst: Using a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.
-
Ligand choice: The choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling.[7][9] Experimenting with different ligands may be necessary.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product, significant amount of 2-bromo-6-methoxypyridine detected. | Protodeboronation is the dominant side reaction. | 1. Re-evaluate your base: Try a milder base (e.g., K₃PO₄ instead of Na₂CO₃) or use a stoichiometric amount. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature for a longer duration. 3. Ensure strictly anhydrous conditions: Dry your solvent and reagents thoroughly. |
| Formation of a high molecular weight, symmetrical byproduct. | Homocoupling of the boronic acid. | 1. Improve degassing procedure: Sparge the reaction mixture with argon or nitrogen for an extended period before adding the catalyst.[10] 2. Change palladium source: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. 3. Optimize ligand: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[7][9] |
| Complex mixture of byproducts, difficult to purify. | A combination of protodeboronation, homocoupling, and potentially other side reactions. | 1. Systematically address each potential side reaction: Start by rigorously degassing the reaction. 2. Simplify the reaction conditions: Use a well-defined catalyst system and pure reagents. 3. Perform a reaction screen: Vary the base, solvent, temperature, and ligand to find the optimal conditions for your specific substrates. |
Visualizing the Byproduct Pathways
The following diagrams illustrate the mechanisms of the key side reactions.
Caption: Key reaction pathways in a Suzuki-Miyaura coupling.
Experimental Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the successful coupling of this compound with an aryl bromide, incorporating best practices to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the aryl bromide, and K₃PO₄.
-
Solvent Degassing: Add anhydrous 1,4-dioxane and a small amount of water (e.g., dioxane/water 10:1). Sparge the resulting mixture with a gentle stream of argon for 20-30 minutes.
-
Catalyst Preparation: In a separate, dry vial under argon, prepare the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed, anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a low-byproduct Suzuki coupling.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Bromo-2-methoxypyridin-3-ylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of "6-Bromo-2-methoxypyridin-3-ylboronic acid" in palladium-catalyzed cross-coupling reactions, with a specific focus on the critical role of solvents.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in many pharmaceutical compounds.[1][2][3] However, the unique electronic and structural properties of heteroaromatic substrates like this compound can present specific challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[4] This guide is designed to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of your boronic acid can coordinate to the palladium catalyst, forming inactive species.[4] This is a common issue with pyridyl-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[4]
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex (transmetalation) can be sluggish for electron-deficient heteroaryl compounds.[4][5] This is often the rate-determining step in the catalytic cycle.[6]
-
Protodeboronation of the Boronic Acid: Your boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is particularly common with aqueous bases.[4]
Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or debromination of my aryl halide. How can I minimize these side reactions?
Answer:
The formation of byproducts like homocoupled boronic acid and debrominated starting material is a common problem, often linked to the presence of oxygen and the choice of solvent.
-
Homocoupling: The formation of a bi-pyridyl product from the coupling of two molecules of this compound is frequently caused by oxygen in the reaction mixture.[4][9]
-
Debromination: The replacement of the bromine atom on your coupling partner with a hydrogen atom can occur, and the solvent can sometimes act as the hydrogen source.
-
Solution: While challenging to completely eliminate, screening different solvents can help. For instance, in some cases, DMF can act as a hydrogen source for hydrodehalogenation.[10] If you observe significant debromination, consider switching to a different solvent system.
-
Question 3: My reaction starts but appears to stall, leaving a significant amount of starting material. What should I investigate?
Answer:
A stalled reaction often points to catalyst deactivation over time or solubility issues.
-
Catalyst Deactivation: The active Pd(0) species can precipitate as palladium black, especially at high temperatures or in the presence of oxygen.[7] Ligand degradation can also contribute to this.
-
Solution: Consider using a more robust catalyst system, such as a pre-formed palladacycle, which can exhibit greater thermal stability.[1] Running the reaction at a slightly lower temperature for a longer duration might also be beneficial.
-
-
Insolubility: One of your starting materials, an intermediate, or even the product might be precipitating out of the reaction mixture, effectively stopping the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Suzuki-Miyaura coupling of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific coupling partner and reaction conditions. However, a common and effective starting point is a mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water.[10] This combination often provides good solubility for both the organic substrates and the inorganic base.[10] Other commonly used solvents include toluene and dimethylformamide (DMF), often in combination with water.[2] It is important to note that the polarity of the solvent can influence the selectivity and rate of the reaction.[11] For instance, some polar solvents like MeCN and DMF have been shown to favor coupling at a triflate group over a chloride, while other polar and nonpolar solvents do not show this trend, indicating a complex role of the solvent.[12]
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. The palladium(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to deactivation.[7] The presence of oxygen also promotes the undesirable homocoupling of the boronic acid.[4][9] For reproducible and high-yielding results, the reaction should always be performed under an inert atmosphere, such as nitrogen or argon.[4]
Q3: What is the difference between using a protic and an aprotic solvent, and how does it affect my reaction?
A3: Protic solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.[13][14] Examples include water and alcohols. Aprotic solvents lack this capability.[13][14] In the context of Suzuki couplings, protic solvents can stabilize charged intermediates. While the Suzuki reaction is generally tolerant of a wide range of solvents, the choice between protic and aprotic can influence reaction rates and side reactions.[11] For instance, the use of water as a co-solvent is common and can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[10][15] However, an excess of a protic solvent in combination with a base can also promote the unwanted protodeboronation of the boronic acid.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the ligand (if required).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Solvent System Selection Table
| Solvent System | Typical Base | Temperature (°C) | Notes |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄ | 80-110 | A versatile and commonly used system providing good solubility for many substrates.[10] |
| Toluene / Water | K₂CO₃, Na₂CO₃ | 80-110 | Another common biphasic system. Toluene is less polar than dioxane. |
| THF / Water | Cs₂CO₃, K₃PO₄ | 60-80 | THF has a lower boiling point, so reactions are run at lower temperatures. |
| DMF / Water | K₂CO₃ | 80-120 | A polar aprotic solvent useful for substrates with poor solubility, but be mindful of potential side reactions.[10] |
Visualizing the Catalytic Cycle and Workflow
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Bromo-2-methoxypyridin-3-ylboronic Acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 6-Bromo-2-methoxypyridin-3-ylboronic acid , a substituted pyridine boronic acid of interest in synthetic chemistry. Rather than merely presenting a spectrum, we will dissect the anticipated spectral features through a comparative lens, examining simpler analogues to build a comprehensive understanding. This approach not only predicts the spectrum but also equips the scientist with the knowledge to interpret variations and overcome common challenges associated with the NMR of boronic acids.
Understanding the Spectrum: A Comparative Approach
The structure of this compound presents a unique combination of substituents on a pyridine ring, each influencing the electronic environment and, consequently, the chemical shifts of the protons. To logically predict its ¹H NMR spectrum, we will compare it with the spectra of structurally related, simpler molecules.
| Compound | H-4 | H-5 | H-6 | Methoxy (OCH₃) | Reference |
| 2-Methoxypyridine | ~6.82 ppm (d) | ~7.52 ppm (t) | ~8.16 ppm (d) | ~3.92 ppm (s) | [1] |
| Pyridine-3-boronic acid | ~8.2 ppm (d) | ~7.4 ppm (dd) | ~8.6 ppm (d) | N/A | [2] |
| 2,6-Dibromopyridine | ~7.2-7.4 ppm (d) | ~6.9-7.1 ppm (t) | N/A | N/A | [3] |
| Predicted: this compound | ~7.6-7.8 ppm (d) | ~7.3-7.5 ppm (d) | N/A | ~3.9-4.1 ppm (s) |
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃. Note: Predicted values are estimations based on substituent effects.
Analysis of Substituent Effects:
-
Methoxy Group (-OCH₃): The methoxy group at the C2 position is an electron-donating group, which typically shields the protons on the pyridine ring, causing an upfield shift (lower ppm). In 2-methoxypyridine, the methoxy protons themselves appear as a sharp singlet around 3.92 ppm.[1][4]
-
Bromo Group (-Br): The bromine atom at the C6 position is an electron-withdrawing group, which deshields the remaining ring protons, leading to a downfield shift.
-
Boronic Acid Group (-B(OH)₂): The boronic acid group at the C3 position is also electron-withdrawing, further deshielding the adjacent protons.
Based on these principles, for this compound, we anticipate two signals in the aromatic region corresponding to the protons at the C4 and C5 positions. These protons will appear as doublets due to coupling with each other (ortho-coupling, typically with a coupling constant, J, of 7-9 Hz).[5] The proton at C4 will likely be further downfield than the proton at C5 due to the stronger deshielding effect of the adjacent boronic acid group. The methoxy group protons should appear as a singlet, likely slightly downfield of 3.92 ppm due to the overall electron-withdrawing nature of the other substituents.
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A significant challenge in the NMR analysis of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride, the boroxine.[6][7][8] This equilibrium is dynamic and influenced by factors such as concentration, solvent, and the presence of water. The formation of boroxine can lead to spectral complexity, including broadened peaks or the appearance of multiple sets of signals corresponding to both the monomeric boronic acid and the trimeric boroxine.[9][10]
It is crucial for the analytical scientist to be aware of this phenomenon. The presence of multiple species in solution can complicate interpretation and purity assessment.[6][7][8]
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
To obtain a clean and interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to minimize the complexities arising from the boronic acid-boroxine equilibrium.
Materials:
-
This compound
-
Methanol-d₄ (CD₃OD)
-
NMR tube
-
Micropipette
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of methanol-d₄. The use of a protic solvent like methanol can help to shift the equilibrium towards the monomeric boronic acid, simplifying the spectrum.[11]
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to the methanol-d₄ sample.
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak of methanol-d₄ (approximately 3.31 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Caption: Experimental workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
References
- 1. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 2. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
A Comparative Guide to the ¹³C NMR Analysis of 6-Bromo-2-methoxypyridin-3-ylboronic Acid and its Alternatives for Drug Discovery
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In the realm of medicinal chemistry, pyridine-containing boronic acids are invaluable building blocks for the synthesis of complex molecules through cross-coupling reactions. Among these, 6-Bromo-2-methoxypyridin-3-ylboronic acid stands out as a versatile reagent. This guide provides an in-depth analysis of its ¹³C NMR spectral characteristics, offers a comparative look at alternative reagents, and presents a detailed experimental protocol for acquiring high-quality spectral data.
The Structural Significance of this compound
This compound is a trifunctional reagent, offering three distinct points for chemical modification: the bromine atom, the methoxy group, and the boronic acid moiety. This versatility makes it a highly sought-after intermediate in the synthesis of pharmaceutical compounds. Accurate characterization of this molecule is paramount, and ¹³C NMR spectroscopy is a powerful, non-destructive technique for confirming its structure and purity.
Predicted ¹³C NMR Spectral Data for this compound
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~165 | Attached to an electronegative oxygen of the methoxy group, leading to a significant downfield shift. |
| C3 | ~100 | The carbon bearing the boronic acid group. The direct attachment to boron typically results in a broad, often unobserved, signal or a downfield shift that is less pronounced than that of C2. |
| C4 | ~140 | Influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. |
| C5 | ~115 | Primarily influenced by the adjacent bromine atom, leading to an upfield shift compared to unsubstituted pyridine. |
| C6 | ~150 | Attached to the electronegative bromine atom, causing a downfield shift. |
| -OCH₃ | ~55 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Caption: Molecular structure and predicted ¹³C NMR shifts.
Comparative Analysis with Alternative Reagents
Several alternative reagents can be employed in synthetic schemes where this compound might be used. The choice of reagent often depends on the desired substitution pattern and reactivity. Below is a comparison of the ¹³C NMR data for some common alternatives.
Table 2: ¹³C NMR Chemical Shift Comparison of Alternative Pyridine-based Reagents
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) | Reference |
| 2-Bromopyridine | 142.9 | 124.2 | 139.1 | 128.2 | 150.2 | - | [4][5] |
| 2-Methoxypyridine | 164.2 | 111.0 | 138.5 | 116.7 | 147.0 | OCH₃: 52.9 | [6] |
| 3-Pyridylboronic acid | 149.5 | ipso-C not reported | 136.0 | 123.5 | 149.5 | - | [7] |
| 2-Bromo-6-methoxypyridine | 162.1 | 112.1 | 140.2 | 108.9 | 142.1 | OCH₃: 53.7 | [8] |
Note: The carbon attached to the boron atom (ipso-carbon) is often broadened and difficult to observe in ¹³C NMR spectra of boronic acids.[9]
This comparative data highlights how the position and nature of substituents significantly impact the electronic environment of the pyridine ring, leading to distinct ¹³C NMR chemical shifts. For instance, the presence of a methoxy group at C2 consistently results in a chemical shift greater than 160 ppm for that carbon.
Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound or its alternatives, the following detailed protocol is recommended.
Caption: Workflow for ¹³C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the boronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its higher boiling point.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better sensitivity and spectral dispersion.
-
Tune and match the ¹³C probe to the solvent and sample.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
Data Acquisition:
-
Employ a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0 to 200 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[10]
-
Set a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.5 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.
-
-
Analysis and Interpretation:
-
Integrate the peaks to determine the relative number of carbon atoms.
-
Assign the peaks to the corresponding carbon atoms in the molecule based on predicted chemical shifts, substituent effects, and, if available, 2D NMR data (e.g., HSQC, HMBC).
-
Conclusion
The structural integrity of this compound is critical for its successful application in drug discovery and development. While direct experimental ¹³C NMR data is not widely published, a robust prediction of its spectrum can be made based on established principles of NMR spectroscopy and data from analogous compounds. This guide provides a framework for understanding and predicting the ¹³C NMR spectrum of this key synthetic intermediate, offers a comparative analysis with viable alternatives, and details a comprehensive protocol for obtaining high-quality experimental data. By following these guidelines, researchers can confidently verify the structure and purity of their materials, ensuring the reliability and reproducibility of their synthetic efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 7. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Navigating the Fragmentation Landscape: A Comparative Mass Spectrometric Guide to 6-Bromo-2-methoxypyridin-3-ylboronic Acid and its Analogs
In the intricate world of drug discovery and synthetic chemistry, the unambiguous characterization of novel molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrum of 6-Bromo-2-methoxypyridin-3-ylboronic acid, a key building block in medicinal chemistry. Due to the inherent challenges in the mass spectrometric analysis of boronic acids, which are prone to dehydration, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds.
This guide will delve into the anticipated fragmentation pathways of this compound and compare them with those of the structurally related 2-methoxypyridin-3-ylboronic acid. This comparative approach will illuminate the influence of the bromine substituent on the fragmentation process, providing researchers with a valuable tool for the identification and characterization of this class of compounds.
The Challenge of Analyzing Boronic Acids by Mass Spectrometry
Arylboronic acids are known to be challenging analytes for mass spectrometry. A primary complicating factor is their propensity to undergo dehydration in the mass spectrometer's ion source, leading to the formation of boroxines (cyclic trimers). This can result in complex spectra with ions corresponding to the monomer, dimer, and trimer, making it difficult to identify the true molecular ion of the compound of interest. Various ionization techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI), have been employed to analyze boronic acids, with ESI and MALDI often being preferred for their softer ionization characteristics.
Experimental Protocol: A General Approach for Electrospray Ionization (ESI) Mass Spectrometry
While a specific experimental spectrum for this compound is not publicly available, a general protocol for its analysis by ESI-MS is provided below. This protocol is designed to minimize dehydration and promote the formation of the protonated molecular ion.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass spectrometer).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Mass Spectrometer Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique that minimizes in-source fragmentation and dehydration. |
| Polarity | Positive | To detect the protonated molecular ion [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source collision-induced dissociation (CID), preserving the molecular ion. |
| Source Temperature | 100 - 120 °C | A lower temperature helps to reduce thermal degradation and dehydration of the boronic acid. |
| Desolvation Temperature | 250 - 350 °C | Sufficient to desolvate the ions without causing excessive fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation process. |
| Mass Range | m/z 50 - 500 | To encompass the molecular ion and expected fragment ions. |
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₆H₇BBrNO₃, with a monoisotopic mass of approximately 230.97 u. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z [M+H]⁺ and [M+H+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule is expected to be initiated by cleavages at the weakest bonds and the loss of stable neutral molecules. The primary fragmentation pathways are predicted as follows:
Caption: Predicted fragmentation pathway of this compound.
Interpretation of Key Fragments:
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Formula | Neutral Loss |
| 231.98 / 233.98 | [C₆H₇BBrNO₃+H]⁺ | - |
| 213.97 / 215.97 | [C₆H₆BBrNO₂]⁺ | H₂O |
| 197.97 / 199.97 | [C₆H₅BBrNO]⁺ | H₂O, O |
| 173.96 / 175.96 | [C₅H₅BrN]⁺ | B(OH)₂, OCH₃ |
| 79.04 | [C₅H₅N]⁺ | Br |
Comparative Analysis: 2-Methoxypyridin-3-ylboronic Acid
To highlight the influence of the bromine atom on the fragmentation pattern, we will compare the predicted spectrum with that of 2-methoxypyridin-3-ylboronic acid (C₆H₈BNO₃, monoisotopic mass ~153.06 u).
Predicted Fragmentation Pathway of 2-Methoxypyridin-3-ylboronic Acid
Caption: Predicted fragmentation pathway of 2-methoxypyridin-3-ylboronic acid.
Interpretation of Key Fragments:
| Predicted m/z | Proposed Structure/Formula | Neutral Loss |
| 154.07 | [C₆H₈BNO₃+H]⁺ | - |
| 136.06 | [C₆H₇BNO₂]⁺ | H₂O |
| 120.06 | [C₆H₆BNO]⁺ | H₂O, O |
| 80.05 | [C₅H₆N]⁺ | B(OH)₂, OCH₃ |
Key Differences in Fragmentation and Their Implications
The most significant difference in the mass spectra of these two compounds is the presence of the characteristic bromine isotopic pattern in this compound. This provides a definitive marker for the presence of bromine in the molecule.
Furthermore, the fragmentation pathways highlight the role of the C-Br bond. In the brominated compound, a key fragment arises from the loss of the bromine radical, leading to the formation of the [C₅H₅N]⁺ ion at m/z 79.04. This fragmentation pathway is absent in the non-brominated analog. The relative abundance of fragments resulting from the loss of bromine versus other neutral losses can provide insights into the relative bond strengths within the molecule.
Conclusion
This guide provides a theoretical framework for understanding and predicting the mass spectral fragmentation of this compound. By comparing its predicted fragmentation pattern with that of 2-methoxypyridin-3-ylboronic acid, we can clearly discern the influence of the bromine substituent. The characteristic isotopic signature of bromine and the facile cleavage of the C-Br bond are key diagnostic features. While experimental data is essential for definitive structural elucidation, this comparative guide offers a robust starting point for researchers and drug development professionals working with these and related compounds, enabling more confident identification and characterization.
A Comparative Guide to Pyridylboronic Acids in Suzuki-Miyaura Coupling: Spotlight on 6-Bromo-2-methoxypyridin-3-ylboronic acid
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a multitude of pharmaceutically active compounds. Pyridylboronic acids, in particular, are indispensable building blocks for introducing the pyridine moiety, a privileged scaffold in medicinal chemistry. However, the reactivity and stability of pyridylboronic acids can vary dramatically based on the position of the boronic acid group and the nature of other substituents on the pyridine ring.
This guide provides a comprehensive comparison of "6-Bromo-2-methoxypyridin-3-ylboronic acid" with other key pyridylboronic acids. We will delve into the electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions, supported by experimental data to inform rational substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
The Landscape of Pyridylboronic Acids in Cross-Coupling
The utility of pyridylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid moiety. Generally, 3- and 4-pyridylboronic acids exhibit good stability and reactivity. In contrast, 2-pyridylboronic acids are notoriously challenging due to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid protodeboronation, a major decomposition pathway.[1][2]
The reactivity of pyridylboronic acids is further modulated by the electronic properties of substituents on the pyridine ring. Electron-donating groups (EDGs) can enhance the nucleophilicity of the pyridyl ring, while electron-withdrawing groups (EWGs) can decrease it, impacting the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
In Focus: this compound
"this compound" is a strategically functionalized building block that offers several advantages in organic synthesis. The boronic acid group at the 3-position ensures good stability and reactivity, avoiding the complications associated with 2-pyridylboronic acids. The substituents at the 2- and 6-positions, a methoxy group (an EDG) and a bromine atom (an EWG), respectively, create a unique electronic environment that fine-tunes the reactivity of the molecule. Furthermore, the bromine atom provides a handle for subsequent orthogonal cross-coupling reactions, allowing for the synthesis of more complex, multi-substituted pyridine derivatives.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To objectively assess the performance of "this compound," we will compare it with structurally related pyridylboronic acids. While direct, side-by-side comparative studies are limited, we can draw valuable insights from the existing literature on analogous systems.
A key study by Li et al. provides a direct comparison of the Suzuki-Miyaura coupling of 2-bromo-5-pyridylboronic acid, 2-chloro-5-pyridylboronic acid, and 2-methoxy-5-pyridylboronic acid with a variety of heteroaryl bromides under identical reaction conditions.[3] This allows for an insightful analysis of the electronic effects of these substituents.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Substituted 5-Pyridylboronic Acids with Heteroaryl Bromides [3]
| Entry | Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-(5-Pyridyl)thiophene | 32 |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | 2-(5-Pyridyl)thiophene | 75 |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-(5-Pyridyl)thiophene | 85 |
| 4 | 2-Bromo-5-pyridylboronic acid | 2-Bromopyridine | 2,5'-Bipyridine | 25 |
| 5 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2,5'-Bipyridine | 68 |
| 6 | 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | 2,5'-Bipyridine | 78 |
Reaction Conditions: Pyridylboronic acid (1.2 equiv), heteroaryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), DMF, 80 °C.
From the data in Table 1, a clear trend emerges: the electron-donating methoxy group leads to significantly higher yields compared to the electron-withdrawing halogen substituents. The 2-methoxy-5-pyridylboronic acid consistently outperforms both the 2-bromo and 2-chloro analogs. This suggests that increasing the electron density on the pyridine ring facilitates the Suzuki-Miyaura coupling, likely by accelerating the transmetalation step.
While specific data for "this compound" is not available in a direct comparative study, we can extrapolate its reactivity based on these findings and data from a closely related analog, 6-chloro-2-methoxypyridin-3-ylboronic acid. A study by Tütüncü et al. describes the successful Suzuki-Miyaura coupling of this chloro-substituted analog with various heteroaryl halides, albeit with moderate to good yields.[4]
The presence of the electron-donating methoxy group at the 2-position in "this compound" is expected to enhance its reactivity compared to a pyridylboronic acid with only a halogen substituent. Conversely, the electron-withdrawing bromine at the 6-position will likely temper this reactivity enhancement to some extent. This electronic balance makes "this compound" a versatile reagent, reactive enough for efficient coupling while potentially offering different selectivity compared to more electron-rich pyridylboronic acids.
Experimental Protocols
To provide a practical context, a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction is provided below.
General Procedure for the Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid with an Aryl Bromide:
Materials:
-
Pyridylboronic acid (e.g., this compound) (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridylboronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the pyridylboronic acid primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A systematic workflow is crucial for comparing the reactivity of different pyridylboronic acids.
Caption: A logical workflow for the comparative analysis of pyridylboronic acid reactivity.
Conclusion and Future Outlook
"this compound" emerges as a highly valuable and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing bromine atom, provides a nuanced reactivity profile. The methoxy group is anticipated to enhance coupling efficiency compared to simple halopyridylboronic acids, while the bromine atom offers a site for further synthetic elaboration.
For researchers in drug discovery, the strategic selection of pyridylboronic acids is paramount. Understanding the interplay of electronic and steric effects, as demonstrated in this guide, allows for more predictable and efficient synthesis of novel pyridine-containing compounds. While direct comparative data for "this compound" is still emerging, the analysis of its structural analogs provides a strong foundation for its successful application in the synthesis of next-generation therapeutics.
References
A Comparative Guide to Bromo- vs. Chloro-Pyridylboronic Acids in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the pharmaceutical industry, its application in modifying heteroaromatic scaffolds, particularly the pyridine ring, is a cornerstone of drug discovery.[1][3][4] The choice of the halide on the pyridyl electrophile—most commonly bromine or chlorine—is a critical decision that profoundly influences reaction dynamics, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth comparison of bromo- and chloro-pyridylboronic acids in Suzuki coupling, moving beyond a simple recitation of protocols to explain the fundamental principles governing their reactivity. We will dissect the mechanistic nuances, compare requisite experimental conditions, and offer field-proven insights to navigate the challenges associated with each substrate.
The Core Principle: The Carbon-Halogen Bond and Oxidative Addition
The fundamental difference in reactivity between bromopyridines and chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The general order of reactivity for halides in palladium-catalyzed cross-coupling is I > Br > Cl.[5][6] This trend is directly attributable to the bond dissociation energies; the C-Cl bond is significantly stronger and thus more difficult to break than the C-Br bond.
This energy difference is most critical during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2][5] In this phase, the palladium(0) catalyst inserts itself into the C-X bond. The higher activation energy required to cleave the robust C-Cl bond means that chloropyridines are inherently less reactive electrophiles than their bromopyridine counterparts.[2][7] Consequently, reactions involving chloropyridines demand more forcing conditions or, more commonly, highly specialized and active catalyst systems to proceed efficiently.[6][7][8]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
To fully appreciate the distinction between these substrates, one must understand their journey through the catalytic cycle. The process involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is where the reactivity difference between C-Br and C-Cl bonds is most pronounced.
Comparative Analysis of Reaction Conditions
The choice between a bromo- or chloro-pyridyl substrate dictates the entire setup of the reaction, from the catalyst to the temperature.
| Parameter | Bromopyridyl Substrates | Chloropyridyl Substrates | Causality & Rationale |
| Relative Reactivity | High | Low | The C-Br bond has a lower bond dissociation energy, facilitating easier oxidative addition by the palladium catalyst.[5] |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, etc. | Pd(OAc)₂, Pd₂(dba)₃, etc. | The palladium source is often similar, but its effectiveness is entirely dependent on the accompanying ligand. |
| Ligand | Standard Phosphines (e.g., PPh₃, dppf) | Bulky, Electron-Rich Ligands: Buchwald-type (SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs, e.g., IPr).[7] | Chloropyridines require highly active ligands to promote the difficult oxidative addition to the C-Cl bond and stabilize the catalytic species.[7][8] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | XPhos Pd G3, PEPPSI™-IPr | "Standard" catalysts are often sufficient for bromopyridines, whereas advanced, pre-formed catalysts are common for chloropyridines to ensure efficiency.[8][10] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases like K₃PO₄ are often necessary to facilitate the formation of the reactive boronate species, especially in more challenging couplings.[7] |
| Solvent | Dioxane/H₂O, Toluene, THF | Dioxane, THF, t-Butanol | Solvent choice is often similar, but anhydrous conditions can be more critical for challenging couplings to prevent side reactions.[11] |
| Temperature | 80-100 °C | 80-120 °C (or higher) | Higher temperatures are often required to provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[7] |
Experimental Protocols: A Practical Comparison
The following generalized protocols illustrate the practical differences in setting up a Suzuki coupling for each substrate.
Protocol 1: Suzuki Coupling of a Bromopyridine (Standard Conditions)
This protocol is suitable for a typical reaction between a bromopyridine and an arylboronic acid.
Workflow Diagram:
Caption: Standard workflow for bromopyridine Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-18 hours.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Suzuki Coupling of a Chloropyridine (Forcing Conditions)
This protocol employs a more active catalyst system required for the less reactive chloropyridine substrate.
Workflow Diagram:
Caption: Enhanced workflow for chloropyridine Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add to an oven-dried reaction vial the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and a highly active precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).[10]
-
Inert Atmosphere: Seal the vial with a screw cap containing a Teflon septum. If not in a glovebox, purge thoroughly with an inert gas.
-
Solvent Addition: Add degassed, anhydrous solvent, such as THF or t-butanol (4 mL), via syringe.[10]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions with these advanced catalysts can often be complete within 2-12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a plug of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Common Challenges and Troubleshooting
While powerful, Suzuki couplings with pyridyl halides are not without their difficulties.
-
The "2-Pyridyl Problem": Halides at the 2-position of the pyridine ring present a unique challenge. The proximity of the ring nitrogen can lead to coordination with the palladium center, potentially inhibiting or poisoning the catalyst and impeding the catalytic cycle.[7][13][14][15] This issue often necessitates the use of very bulky ligands (like the Buchwald-type ligands) that sterically shield the metal center and prevent this unproductive coordination.[7]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water).[16] This is particularly problematic for electron-deficient heteroaryl boronic acids.[16] To mitigate this, one can use more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are less prone to this decomposition pathway.[17]
-
Homocoupling: The self-coupling of the boronic acid reagent can occur, especially in the presence of oxygen.[11] Ensuring the reaction mixture is thoroughly degassed and maintaining a strict inert atmosphere can minimize the formation of these bipyridyl or biaryl impurities.[7][11]
Conclusion: A Strategic Choice
The decision to use a bromo- or chloro-pyridylboronic acid is a strategic one, balancing reactivity with cost and availability.
-
Bromopyridines are the workhorses for reliability and ease of use. Their higher reactivity allows for milder conditions, a broader tolerance of functional groups, and the use of less expensive, "classical" palladium catalysts. They are often the first choice when rapid, predictable synthesis is the primary goal.
-
Chloropyridines , while more challenging, offer a significant advantage in terms of the cost and commercial availability of starting materials. The successful coupling of these less reactive substrates hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands. For large-scale synthesis or when exploring diverse chemical space from common building blocks, mastering the coupling of chloropyridines is a valuable and economically prudent capability.
Ultimately, a deep understanding of the underlying mechanistic principles allows the discerning researcher to select the optimal substrate and conditions, transforming a synthetic challenge into a predictable and successful outcome.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Technical Guide to 6-Bromo-2-methoxypyridin-3-ylboronic Acid: Characterization, Application, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridylboronic acids are indispensable building blocks, particularly in the palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors. This guide provides a detailed characterization of 6-Bromo-2-methoxypyridin-3-ylboronic acid, a versatile reagent for the introduction of a substituted pyridinyl moiety. We will delve into its physicochemical and expected spectroscopic properties, provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction, and offer a comparative analysis with structurally similar alternatives.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242314-44-8 | [1][2] |
| Molecular Formula | C₆H₇BBrNO₃ | [1][2] |
| Molecular Weight | 231.84 g/mol | [1][2] |
| IUPAC Name | (6-bromo-2-methoxy-3-pyridinyl)boronic acid | [1] |
| SMILES | B(C1=C(N=C(C=C1)Br)OC)(O)O | [1] |
| InChIKey | XLWPUDBRICQBLE-UHFFFAOYSA-N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons will appear as doublets in the downfield region, with their chemical shifts influenced by the bromine, methoxy, and boronic acid substituents. The methoxy protons will present as a singlet, typically around 3.5-4.0 ppm. The boronic acid protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the boron atom will be in the range of 120-140 ppm. The chemical shifts of the other pyridine ring carbons will be influenced by the electronegativity of the bromine and oxygen atoms. The methoxy carbon will resonate in the upfield region, typically around 50-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the boronic acid group. The C-H stretching vibrations of the aromatic ring and the methoxy group will appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The B-O stretching vibration should be present around 1300-1400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and pyridylboronic acids are key reagents in this transformation[3]. This compound serves as a nucleophilic partner in these reactions, enabling the synthesis of various biaryl and heteroaryl compounds.
General Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates[4].
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%), followed by a degassed solvent system like a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[3]. The choice of base is crucial as it facilitates the transmetalation step.
Figure 2: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis with Alternatives
Several structural analogs of this compound are commercially available and can be considered for similar applications. The choice of reagent can impact reactivity, selectivity, and the potential for subsequent functionalization.
Table 2: Comparison of this compound and Its Alternatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 1242314-44-8 | C₆H₇BBrNO₃ | 231.84 | Target compound |
| 5-Bromo-2-methoxypyridin-4-ylboronic acid | 957060-94-5 | C₆H₇BBrNO₃ | 231.84 | Isomeric position of boronic acid and bromine |
| (2-Chloro-6-methoxypyridin-3-yl)boronic acid | 1072946-25-8 | C₆H₇BClNO₃ | 187.39 | Chlorine instead of bromine at the 6-position |
Isomeric Effects: this compound vs. 5-Bromo-2-methoxypyridin-4-ylboronic acid
The position of the boronic acid group relative to the nitrogen atom and other substituents on the pyridine ring can significantly influence reactivity in Suzuki couplings. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions like protodeboronation compared to their 2-pyridyl counterparts[5]. The electronic environment created by the methoxy and bromo substituents will also play a role in the transmetalation step. While both isomers are expected to be effective coupling partners, the specific substitution pattern may necessitate different optimal reaction conditions.
Halogen Effects: Bromo vs. Chloro Derivatives
The nature of the halogen atom on the pyridine ring can also be a point of comparison, although in the context of the boronic acid as the nucleophile, this is less critical for the primary coupling reaction. However, if the halogen is intended for subsequent cross-coupling reactions, the difference is significant. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, often requiring milder conditions for oxidative addition[6]. Therefore, a bromo-substituted pyridine offers a more reactive handle for further diversification compared to a chloro-substituted one.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of a 6-bromo-2-methoxypyridin-3-yl moiety, a common structural motif in medicinal chemistry. Understanding its physicochemical properties, expected spectroscopic characteristics, and reactivity in comparison to its structural isomers and halogen analogs is crucial for researchers to make informed decisions in designing synthetic routes and optimizing reaction conditions. The provided experimental protocol serves as a robust starting point for the application of this important reagent in organic synthesis.
References
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromo-2-methoxypyridin-3-ylboronic Acid
For the vanguard of research, the skilled scientists, and the pioneers of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an essential framework for the safe handling of 6-Bromo-2-methoxypyridin-3-ylboronic acid, ensuring that your innovative research is built on a foundation of uncompromising safety.
Core Safety Directives: The Three Pillars of Protection
At the heart of safe chemical handling lies a tripartite strategy: Engineering Controls, Personal Protective Equipment (PPE), and Safe Handling Practices. This integrated approach minimizes exposure and mitigates risk at every stage of your workflow.
Engineering Controls: Your First Line of Defense
The primary objective is to contain the chemical at its source. For a powdered substance like this compound, this is crucial to prevent the generation and inhalation of dust.
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted within a certified chemical fume hood. This ensures that any airborne particles are effectively captured and exhausted, protecting the user and the laboratory environment.
-
Ventilation: Ensure that your laboratory is well-ventilated. This provides an additional layer of protection by diluting any fugitive emissions that may escape primary containment.
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the compound is being handled.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound, based on the hazard profile of similar boronic acids.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is recommended when there is a risk of splashing. | Protects the eyes from dust particles and potential splashes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[2][3] Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes. | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust generation is unavoidable or if working outside of a fume hood. | Prevents irritation of the respiratory tract from inhaled dust.[3] |
Safe Handling Practices: Precision in Every Step
Adherence to meticulous handling procedures is critical to a safe experimental outcome.
-
Avoid Dust Generation: When transferring the solid, use a spatula and handle the material gently to minimize the creation of airborne dust.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1]
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent to remove any residual chemical.
A Step-by-Step Workflow for Safe Handling
The following diagram illustrates a logical and safe workflow for handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is required to prevent wider contamination and exposure.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Waste Disposal:
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.[1]
-
Collection: Collect all contaminated materials in a designated, labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not pour waste down the drain.[1]
By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and personal responsibility. Your commitment to safety is the bedrock upon which groundbreaking discoveries are made.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
